Product packaging for 2,5,6,7-Tetrahydro-isoindol-4-one(Cat. No.:CAS No. 113880-79-8)

2,5,6,7-Tetrahydro-isoindol-4-one

Cat. No.: B568616
CAS No.: 113880-79-8
M. Wt: 135.166
InChI Key: KFLNDCIGSSBKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5,6,7-Tetrahydro-isoindol-4-one (CAS 113880-79-8) is a heterocyclic compound featuring a partially hydrogenated isoindole core with a ketone functionality at the 4-position . This structure serves as a versatile and valuable intermediate in organic synthesis and pharmaceutical research . The compound's rigid, bicyclic framework offers a balance of stability and reactivity, with the ketone group providing a key site for further functionalization and derivatization . Compounds based on the tetrahydro-isoindole and related tetrahydroindole scaffolds are recognized as important structural motifs in medicinal chemistry . They are found in a variety of bioactive molecules and have been the subject of quantitative structure-activity relationship (QSAR) studies, particularly for applications such as the development of cyclooxygenase-2 (COX-2) inhibitors . The 4,5,6,7-tetrahydroindol-4-one motif, a closely related structure, is present in FDA-approved drugs and has received considerable attention for the synthesis of complex polyheterocyclic structures with diverse medicinal applications . This compound is offered for research purposes as a building block to facilitate the discovery and development of new therapeutic agents. It is provided with high purity to ensure reproducibility in experimental workflows. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B568616 2,5,6,7-Tetrahydro-isoindol-4-one CAS No. 113880-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6,7-tetrahydroisoindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNDCIGSSBKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654279
Record name 2,5,6,7-Tetrahydro-4H-isoindol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113880-79-8
Record name 2,5,6,7-Tetrahydro-4H-isoindol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-2H-isoindol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,5,6,7-tetrahydro-isoindol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document details established synthetic methodologies, presents comparative data, and includes detailed experimental protocols and workflow diagrams to support research and development in this area.

Introduction

The this compound core structure is a valuable building block in the synthesis of a wide range of biologically active molecules. Its unique combination of a partially saturated carbocyclic ring fused to a pyrrole nucleus offers a three-dimensional architecture that is attractive for designing novel therapeutic agents. This guide explores the key synthetic strategies employed for the construction of this important heterocyclic system.

Core Synthetic Pathways

The synthesis of the tetrahydroisoindol-4-one scaffold can be broadly approached through several key strategies, primarily revolving around the formation of the fused pyrrole ring. The most prominent and versatile of these is the Paal-Knorr synthesis. Other notable methods include multicomponent reactions and intramolecular cyclization strategies.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the construction of five-membered heterocyclic rings, including pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] In the context of this compound synthesis, this would involve the reaction of a suitable 1,4-dicarbonyl precursor with an amine to form the isoindole ring system.

The general mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] The reaction is typically carried out under neutral or weakly acidic conditions.[3]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, this strategy is widely used for the synthesis of the isomeric 4,5,6,7-tetrahydroindol-4-ones. These reactions often involve a cyclic 1,3-dione, an α-haloketone, and a primary amine.[4]

Intramolecular Cyclization

Intramolecular cyclization strategies can also be employed to construct the bicyclic core. This approach typically involves the formation of a suitably functionalized acyclic precursor that can undergo a ring-closing reaction to form the tetrahydro-isoindol-4-one structure. Such strategies can offer good control over regioselectivity.

Comparative Overview of Synthesis Pathways

Synthesis PathwayStarting MaterialsReagents & ConditionsAdvantagesDisadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine or AmmoniaNeutral or weakly acidic conditions (e.g., acetic acid); often requires heating.[3]High yields, readily available starting materials, versatile for substituted derivatives.May require synthesis of the 1,4-dicarbonyl precursor.
Multicomponent Reactions Cyclic 1,3-dione, α-haloketone, Primary amine (for indol-4-one isomer)Often one-pot reactions, can be catalyzed by acids or metals.[4]High efficiency, atom economy, combinatorial library synthesis.May not be directly applicable to the isoindol-4-one isomer without modification.
Intramolecular Cyclization Acyclic precursor with appropriate functional groupsVaries depending on the specific cyclization strategy (e.g., base or acid-catalyzed).Good control of regioselectivity, can be used for complex targets.May require multi-step synthesis of the acyclic precursor.

Detailed Experimental Protocols

The following protocol is a representative example of a Paal-Knorr synthesis for a tetrahydroisoindolone derivative, based on established methodologies.

Synthesis of a this compound Derivative via Paal-Knorr Reaction

Materials:

  • Succinaldehyde derivative (1,4-dicarbonyl precursor) (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the succinaldehyde derivative (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by the primary amine (1.05 eq) and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.

Visualizations

Paal_Knorr_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal + Amine Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration - H2O Pyrrole Substituted Pyrrole Ring Dehydration->Pyrrole Experimental_Workflow Start Reaction Setup (Starting Materials + Solvent) Reaction Reaction (Heating/Stirring) Start->Reaction Workup Work-up (Solvent Removal, Quenching) Reaction->Workup Extraction Extraction (Organic Solvent + Aqueous Washes) Workup->Extraction Drying Drying and Filtration (Anhydrous Salt) Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product Final Product (Characterization) Purification->Product

References

A Technical Guide to 2,5,6,7-Tetrahydro-isoindol-4-one: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5,6,7-tetrahydro-isoindol-4-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Valued as a versatile scaffold, this molecule serves as a critical starting material for the synthesis of complex polyheterocyclic structures, many of which exhibit promising biological activities. This guide details its chemical properties, established synthetic protocols, and its role in the development of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a bicyclic molecule featuring a pyrrole ring fused to a cyclohexanone ring. Its structure presents multiple reactive sites, making it an ideal building block for chemical diversification.

PropertyData
CAS Number 113880-79-8
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Synonyms 4,5,6,7-Tetrahydro-4-oxoindole, NSC 131681

Synthetic Protocols

The synthesis of the 4,5,6,7-tetrahydroindol-4-one core is well-established, with several routes available to chemists. The classical and widely cited method is the Nenitzescu indole synthesis. Furthermore, this core structure is frequently used as a reactant for building more complex molecular architectures.

General Synthesis of the Tetrahydroindol-4-one Scaffold

The Nenitzescu reaction provides a direct route to the tetrahydroindol-4-one core through the condensation of a 1,3-dione with an α-aminocarbonyl compound.[1]

Experimental Protocol: Nenitzescu Indole Synthesis (Conceptual)

  • Preparation of Reactants: An appropriate 1,3-cyclohexanedione is selected as the carbocyclic precursor. The α-aminocarbonyl reactant is often generated in situ from its precursor, such as an α-haloketone and an amine, or by reducing an oxime to prevent self-condensation.[1]

  • Condensation: The 1,3-cyclohexanedione and the α-aminocarbonyl source are dissolved in a suitable solvent (e.g., acetic acid or ethanol).

  • Reaction: The mixture is stirred, often at elevated temperatures, to facilitate the [2+3] cycloaddition and subsequent dehydration.

  • Work-up and Purification: Upon reaction completion, the solvent is removed under reduced pressure. The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the 4,5,6,7-tetrahydroindol-4-one derivative.

G cluster_start Starting Materials A 1,3-Cyclohexanedione C [2+3] Cycloaddition (Nenitzescu Synthesis) A->C B α-Aminocarbonyl B->C D This compound (Core Scaffold) C->D G A Tetrahydroindol-4-one (Starting Scaffold) B Step 1: α-Formylation (e.g., Ethyl Formate, Base) A->B C α-Formyl Intermediate B->C D Step 2: Condensation (e.g., Secondary Amine) C->D E Enaminoketone Intermediate D->E F Step 3: Cyclization (e.g., [4+2] Cycloaddition) E->F G Fused Polyheterocyclic Structures F->G

References

The Genesis of a Privileged Scaffold: A Literature Review on the Discovery of Tetrahydroisoindolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoindolone core is a significant heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its unique three-dimensional structure has made it a compelling target for medicinal chemists, leading to the development of numerous synthetic methodologies over the years. This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of tetrahydroisoindolones, detailing key experimental protocols, quantitative data, and the logical evolution of synthetic strategies.

Early Synthetic Approaches: The Diels-Alder Reaction and Catalytic Hydrogenation

The discovery of the tetrahydroisoindolone skeleton is intrinsically linked to the development of fundamental organic reactions. While a single, seminal publication heralding the "discovery" of the basic tetrahydroisoindolone ring system is not readily apparent in the historical literature, its synthesis emerged as a logical consequence of well-established transformations, primarily the Diels-Alder reaction and the catalytic reduction of phthalimides.

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, stands as one of the earliest and most versatile methods for accessing the hexahydroisoindolone core. The reaction between a conjugated diene, such as 1,3-butadiene, and a dienophile, typically an N-substituted maleimide, directly furnishes the desired scaffold. Early examples of the synthesis of N-substituted maleimides, key precursors for this reaction, laid the groundwork for the construction of these bicyclic systems. A notable example is the preparation of N-phenylmaleimide, a widely used dienophile in Diels-Alder reactions.[1]

Another significant early route to a related, more reduced isoindolone system involved the catalytic hydrogenation of N-substituted phthalimides. A key report in 1977 by McCrindle and coworkers detailed the conversion of phthalimides to isoindolin-1-ones using a palladium-on-carbon catalyst in the presence of a strong acid.[2][3] This method provided an alternative pathway to the core structure, albeit in a more reduced form initially.

Key Synthetic Methodologies and Experimental Protocols

Diels-Alder Cycloaddition of N-Substituted Maleimides

The [4+2] cycloaddition between a diene and an N-substituted maleimide is a cornerstone in the synthesis of hexahydroisoindolones. The reaction proceeds with high stereospecificity, typically affording the cis-fused bicyclic system.

Experimental Protocol: Synthesis of N-Phenyl-4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboximide (A Representative Diels-Alder Adduct)

This procedure is adapted from a representative Diels-Alder reaction involving a substituted butadiene and an N-substituted maleimide.

  • Materials: 2,3-dimethyl-1,3-butadiene, N-phenylmaleimide, xylene.

  • Procedure: To a solution of N-phenylmaleimide (1.0 g, 5.78 mmol) in xylene (10 mL) is added 2,3-dimethyl-1,3-butadiene (1.0 mL, 8.8 mmol). The reaction mixture is heated to reflux. An exothermic reaction is often observed. After the initial reaction subsides, the mixture is refluxed for an additional 30 minutes. The reaction mixture is then cooled to room temperature, and the product is allowed to crystallize. The crystals are collected by vacuum filtration, washed with cold petroleum ether, and dried.

Quantitative Data for Diels-Alder Reactions

DieneDienophileProductYield (%)Melting Point (°C)Reference
1,3-ButadieneMaleic Anhydridecis-1,2,3,6-Tetrahydrophthalic anhydride~90103-104General Procedure[4][5]
2,3-Dimethyl-1,3-butadieneMaleimide4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboximide85.5179.2 (MW)[6]
AnthraceneMaleimide9,10-Dihydroanthracene-9,10-endo-α,β-succinimideQuantitative327-329[7]

Note: The table includes data for related Diels-Alder reactions to illustrate typical yields and conditions.

Catalytic Hydrogenation of N-Substituted Phthalimides

The selective reduction of one carbonyl group of a phthalimide to a methylene group offers a direct route to the isoindolin-1-one core, which can be considered a partially saturated precursor to tetrahydroisoindolones.

Experimental Protocol: Synthesis of Isoindolin-1-one from Phthalimide

This protocol is based on the work of McCrindle et al. (1977)[2][3].

  • Materials: Phthalimide, 10% Palladium on carbon (Pd/C), Ethyl acetate, Trifluoroacetic acid.

  • Procedure: A solution of phthalimide (1.0 g, 6.8 mmol) in ethyl acetate (50 mL) containing trifluoroacetic acid (0.5 mL) is hydrogenated over 10% Pd/C (100 mg) at room temperature and atmospheric pressure until hydrogen uptake ceases. The catalyst is removed by filtration through Celite, and the filtrate is washed with saturated sodium bicarbonate solution and water, dried over magnesium sulfate, and evaporated to dryness. The crude product is purified by recrystallization.

Quantitative Data for Catalytic Hydrogenation

SubstrateCatalystConditionsProductYield (%)Reference
Phthalimide10% Pd/CH₂, TFA, Ethyl acetate, RTIsoindolin-1-oneQuantitative[3]
N-AlkylphthalimidesDiboraneTHF, refluxN-AlkylisoindolinesGood[8]
AzaphthalimidesAgRe/Al₂O₃H₂, 130 °C, 50 barAzaisoindolinonesModerate to Good[2]

Visualization of Synthetic Pathways

To better illustrate the logical flow of the key synthetic strategies for constructing the tetrahydroisoindolone core, the following diagrams are provided in the DOT language.

Diels_Alder_Synthesis cluster_reactants Reactants diene 1,3-Butadiene transition_state [4+2] Cycloaddition Transition State diene->transition_state dienophile N-Substituted Maleimide dienophile->transition_state product N-Substituted Hexahydroisoindolone transition_state->product Heat

Caption: Diels-Alder synthesis of a hexahydroisoindolone.

Catalytic_Hydrogenation reactant N-Substituted Phthalimide intermediate Intermediate reactant->intermediate H₂, Catalyst (e.g., Pd/C) product N-Substituted Isoindolin-1-one intermediate->product

Caption: Catalytic hydrogenation of a phthalimide.

Conclusion

The discovery and development of synthetic routes to tetrahydroisoindolones have been a journey of applying and refining fundamental organic reactions. From the early, elegant logic of the Diels-Alder reaction to the strategic reduction of readily available phthalimides, chemists have established a robust toolbox for accessing this privileged scaffold. The methodologies outlined in this review, supported by detailed protocols and quantitative data, provide a solid foundation for researchers, scientists, and drug development professionals to further explore the chemical space and biological potential of this important class of heterocyclic compounds. The continued innovation in catalytic systems and multi-component reactions promises to deliver even more efficient and diverse syntheses of tetrahydroisoindolone derivatives in the future.

References

Potential Biological Activity of 2,5,6,7-Tetrahydro-isoindol-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 2,5,6,7-Tetrahydro-isoindol-4-one. As of the latest literature review, no direct experimental data for this specific molecule is publicly available. The information presented herein is extrapolated from studies on structurally related tetrahydro-isoindolone and isoindole derivatives. All data and proposed mechanisms should be considered hypothetical in the context of this compound and require experimental validation.

Introduction

The this compound core represents a privileged heterocyclic scaffold that is of growing interest in medicinal chemistry. It is an isomer of other tetrahydroindolones that have been explored for various therapeutic applications. The isoindole moiety, a fused benzopyrrole ring system, is found in a number of natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of the broader class of tetrahydro-isoindoles and related structures have shown promise as potent modulators of key biological targets, including protein kinases and enzymes involved in inflammation. This guide summarizes the known biological activities of structurally similar compounds to provide a predictive framework for the potential therapeutic applications of this compound and to guide future research endeavors.

Potential Biological Activities and Quantitative Data

Based on the activities of analogous compounds, the this compound scaffold may exhibit several key biological effects, including kinase inhibition, anti-inflammatory activity, and cytotoxicity. The following tables summarize the quantitative data for various derivatives of related tetrahydro-isoindolone and isoindole structures.

Kinase Inhibition

Derivatives of the isoindole and tetrahydro-isoindolone core have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and neurodegenerative disorders.

Compound Class/DerivativeTarget KinaseIC50Reference CompoundReference IC50
Tetrahydropyridol[1,2-a]isoindolone (Valmerin) derivativeCDK5/p2584 nM--
Tetrahydropyridol[1,2-a]isoindolone (Valmerin) derivativeGSK3α/β32 nM--
2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acidCK20.15 µM--
2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acidCK20.3 µM--
Tetrahydroisoquinoline derivative 7e CDK20.149 µMRoscovitine0.380 µM
Cytotoxic Activity

The antiproliferative effects of isoindole and tetrahydroindolone derivatives have been evaluated against a panel of human cancer cell lines, suggesting potential applications as anticancer agents.

Compound Class/DerivativeCell LineActivity MetricValue (µM)Reference CompoundReference Value (µM)
2-aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivative 7 A549 (Lung Carcinoma)IC5019.415-FU-
Tetrahydroisoquinoline derivative 7e A549 (Lung Carcinoma)IC500.155Doxorubicin-
Tetrahydroisoquinoline derivative 8d MCF7 (Breast Cancer)IC500.170Doxorubicin-
Norcantharidin-inspired tetrahydroepoxyisoindole carboxamideMCF-7 (Breast Cancer)GI502.9Cisplatin6.5
Norcantharidin-inspired tetrahydroepoxyisoindole carboxamideHT29 (Colon Cancer)GI506.4Cisplatin11.3
Anti-inflammatory Activity (COX Inhibition)

Certain derivatives of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]

Compound Class/DerivativeTarget EnzymeIC50 (nM)Selectivity (COX-1/COX-2)
1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivativesCOX-20.6 - 100High
1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivativesCOX-1100 - >1000-

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to evaluate the potential biological activities of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase by measuring ATP consumption.

Materials:

  • Kinase of interest (e.g., CDK5, GSK3, CK2)

  • Specific substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a well of a microplate, add the test compound at various concentrations. Include a DMSO-only control.

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit. Incubate as per the manufacturer's instructions.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, and thus to kinase activity.

    • Plot the luminescence against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of a compound.

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro COX Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Assay buffer

  • Colorimetric or fluorescent detection kit for prostaglandins (e.g., PGE2)

Procedure:

  • Compound Incubation: In a microplate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) for a short period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis:

    • Calculate the percentage of inhibition of COX activity for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for assessing biological activity and depict key signaling pathways that may be modulated by this compound, based on the activity of its analogs.

G General Workflow for Biological Activity Screening cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation Kinase_Screening Kinase Panel Screening (e.g., CDK5, GSK3, CK2) IC50_Determination IC50 Determination Kinase_Screening->IC50_Determination COX_Assay COX-1/COX-2 Inhibition Assay COX_Assay->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-Erk) Cytotoxicity_Assay->Signaling_Pathway_Analysis Mechanism_Hypothesis Hypothesis of Mechanism of Action Signaling_Pathway_Analysis->Mechanism_Hypothesis IC50_Determination->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis SAR_Analysis->Mechanism_Hypothesis Compound Test Compound (this compound) Compound->Kinase_Screening Compound->COX_Assay

Caption: A generalized workflow for screening the biological activity of a novel compound.

G Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3 GSK3β Akt->GSK3 Cell_Cycle_Progression Cell Cycle Progression GSK3->Cell_Cycle_Progression Apoptosis Apoptosis GSK3->Apoptosis CDK5 CDK5 CDK5->Cell_Cycle_Progression CK2 CK2 CK2->Akt Proliferation Cell Proliferation CK2->Proliferation Test_Compound This compound Test_Compound->GSK3 Test_Compound->CDK5 Test_Compound->CK2

Caption: A hypothetical signaling pathway illustrating potential kinase targets.

G Potential COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2

References

An In-depth Technical Guide to 2,5,6,7-Tetrahydro-isoindol-4-one: Nomenclature, Analogs, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6,7-tetrahydro-isoindol-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific data available for this particular isomer, this document also explores the broader class of tetrahydroisoindolones and their analogs, for which more extensive research exists. This guide covers nomenclature, synthesis strategies, known analogs with their biological activities, and insights into their potential mechanisms of action and associated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic potential of this scaffold.

Introduction

The tetrahydroisoindolone core is a prominent structural motif in a variety of biologically active compounds. These scaffolds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. The specific isomer, this compound, represents a unique chemical entity within this class. However, it is its close structural relatives, particularly the 4,5,6,7-tetrahydroindol-4-one isomer, that have garnered more significant attention in the scientific literature. This guide aims to consolidate the available information on this compound while drawing relevant parallels and insights from its more extensively studied analogs.

Nomenclature and Chemical Structure

The nomenclature and structure of the target compound can be a source of confusion due to the existence of several isomers.

2.1. This compound

  • IUPAC Name: 2,5,6,7-tetrahydroisoindol-4-one[1]

  • CAS Number: 113880-79-8[2][3]

  • Molecular Formula: C₈H₉NO[1][3]

  • Canonical SMILES: C1CC2=CNC=C2C(=O)C1[1]

  • InChI Key: KFLNDCIGSSBKBA-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: Chemical structure of this compound.

2.2. Isomeric Analogs

It is crucial to distinguish this compound from its more commonly cited isomer:

  • 4,5,6,7-Tetrahydroindol-4-one: This isomer has been the subject of more extensive research and is a foundational scaffold for numerous reported bioactive molecules.

Synthesis of the Tetrahydroisoindolone Core

The synthesis of the tetrahydroisoindolone scaffold can be achieved through various synthetic routes. While specific protocols for this compound are not extensively detailed in the literature, general methodologies for related structures provide a foundational understanding.

A prevalent method for the synthesis of the related 4,5,6,7-tetrahydroindol-4-one motif is the Nenitzescu indole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with an α-aminocarbonyl compound.[4]

General Synthetic Workflow:

G General Synthesis of Tetrahydroindolones start Starting Materials (e.g., 1,3-Dicarbonyl, Aminocarbonyl) reaction Condensation Reaction (e.g., Nenitzescu Synthesis) start->reaction intermediate Intermediate Adduct reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Tetrahydroindolone Core cyclization->product

Caption: Generalized workflow for the synthesis of the tetrahydroindolone core.

Analogs and Biological Activities

While specific biological data for this compound is scarce, the broader class of tetrahydroisoindolones and their derivatives have demonstrated a wide range of pharmacological activities.

4.1. Anticancer Activity

Derivatives of the related tetrahydroisoquinoline scaffold have shown significant potential as anticancer agents. For instance, certain analogs have exhibited potent inhibitory activity against KRas, a key oncogene in many cancers, with IC50 values in the micromolar range across various colon cancer cell lines.[1] One derivative, GM-3-18, which features a chloro-substituted phenyl ring, demonstrated notable KRas inhibition.[1] Another analog, GM-3-121, displayed potent anti-angiogenesis activity with an IC50 of 1.72 μM.[1]

Table 1: Anticancer Activity of Tetrahydroisoquinoline Analogs

CompoundTarget/AssayCell Line(s)IC50 (µM)Reference
GM-3-18KRas InhibitionColo320, DLD-1, HCT116, SNU-C1, SW4800.9 - 10.7[1]
GM-3-121Anti-angiogenesis-1.72[1]

4.2. Anti-inflammatory Activity

Tetrahydroisoquinoline derivatives have also been investigated for their anti-inflammatory properties. A series of 1,2,4-triazole tetrahydroisoquinoline hybrids were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes.[2] Compounds 9e, 9g, and 11f from this series were identified as potent COX-2 inhibitors with IC50 values of 0.87 µM, 1.27 µM, and 0.58 µM, respectively, comparable to the standard drug celecoxib.[2] These compounds also demonstrated significant in vivo anti-inflammatory activity and a favorable gastric safety profile.[2]

Table 2: Anti-inflammatory Activity of Tetrahydroisoquinoline Analogs

CompoundTargetIC50 (µM)In vivo ActivityReference
9eCOX-20.87Significant[2]
9gCOX-21.27Significant[2]
11fCOX-20.58Significant[2]
Celecoxib (Reference)COX-20.82-[2]

4.3. Other Biological Activities

The broader class of tetrahydroindol-4-ones and related structures have been associated with a variety of other biological activities, including:

  • Antipsychotic effects: Molindone, an FDA-approved antipsychotic, features a tetrahydroindol-4-one core.[4]

  • GABAA agonism: Certain analogs have been identified as agonists of the GABAA receptor, suggesting potential applications in anxiety treatment.[4]

  • Hsp90 inhibition: The tetrahydroindol-4-one scaffold is present in potent inhibitors of Heat Shock Protein 90 (Hsp90), a target in cancer therapy.[4]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not well-defined. However, based on the activities of its analogs, several potential pathways can be inferred.

5.1. KRas Signaling Pathway

The anticancer activity of certain tetrahydroisoquinoline derivatives against KRas-mutated cancers suggests an interaction with the KRas signaling pathway. KRas is a small GTPase that, when mutated, becomes constitutively active, leading to uncontrolled cell proliferation and survival.

G Simplified KRas Signaling Pathway EGFR Growth Factor Receptor (e.g., EGFR) KRas KRas EGFR->KRas RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Tetrahydroisoquinoline Analog (e.g., GM-3-18) Inhibitor->KRas

Caption: Inhibition of the KRas signaling pathway by tetrahydroisoquinoline analogs.

5.2. COX-2 and Inflammatory Signaling

The anti-inflammatory effects of tetrahydroisoquinoline analogs are attributed to their inhibition of COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.

G COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli COX2 COX-2 Stimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Tetrahydroisoquinoline Analog (e.g., 11f) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by tetrahydroisoquinoline analogs.

Experimental Protocols

6.1. General Procedure for the Synthesis of Tetrahydroisoquinoline Derivatives (Illustrative)

A representative synthesis of 1- and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines involves the acylation of homoveratrylamine followed by reaction with a Grignard reagent and subsequent acid-catalyzed cyclization.[5]

Workflow for a Representative Synthesis:

G Synthesis of Substituted Tetrahydroisoquinolines start Homoveratrylamine acylation Acylation (Friedel-Crafts type) start->acylation ketoamide Ketoamide Intermediate acylation->ketoamide grignard Grignard Reaction ketoamide->grignard alcohol Tertiary Alcohol Intermediate grignard->alcohol cyclization Acid-Catalyzed Cyclization (e.g., PTSA) alcohol->cyclization product Substituted Tetrahydroisoquinoline cyclization->product

Caption: A multi-step synthesis of substituted tetrahydroisoquinolines.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant, yet underexplored, therapeutic potential. While research directly focused on this specific isomer is limited, the extensive studies on its analogs, particularly those with the 4,5,6,7-tetrahydroindol-4-one and tetrahydroisoquinoline cores, provide a strong rationale for further investigation. The demonstrated anticancer and anti-inflammatory activities of these related compounds highlight promising avenues for drug discovery.

Future research should prioritize the development of efficient and specific synthetic routes to this compound to enable a more thorough biological evaluation. The synthesis and screening of a focused library of its derivatives are warranted to elucidate structure-activity relationships and identify lead compounds for various therapeutic targets. Furthermore, detailed mechanistic studies are needed to uncover the specific signaling pathways and molecular targets of this particular isoindolone, which could pave the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,5,6,7-Tetrahydro-isoindol-4-one (CAS Number: 113880-79-8). Due to the limited availability of direct experimental data for this specific molecule, this document presents expected spectroscopic characteristics based on the analysis of closely related analogs and general principles of spectroscopic interpretation for nitrogen-containing heterocyclic ketones. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and similar chemical entities in the field of drug development and materials science.

Molecular Structure

Chemical Formula: C₈H₉NO Molecular Weight: 135.16 g/mol IUPAC Name: 2,5,6,7-Tetrahydro-4H-isoindol-4-one

The structure consists of a fused bicyclic system containing a pyrrole ring and a cyclohexenone ring.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. It is crucial to note that direct experimental data was not available in the public domain at the time of this writing. The presented data is a projection based on the known spectroscopic data of the isomeric compound 1,5,6,7-Tetrahydro-4H-indol-4-one and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5br s1HN-H (pyrrole)
~ 6.8 - 7.0t1HH-3 (pyrrole)
~ 6.0 - 6.2t1HH-1 (pyrrole)
~ 2.8 - 3.0t2HH-5 (cyclohexenone)
~ 2.4 - 2.6t2HH-7 (cyclohexenone)
~ 2.0 - 2.2m2HH-6 (cyclohexenone)

Note: Predicted values are based on the analysis of 1,5,6,7-Tetrahydro-4H-indol-4-one and may vary in an actual experimental spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 195 - 200C=O (C-4)
~ 140 - 145C-3a
~ 130 - 135C-7a
~ 120 - 125C-3
~ 110 - 115C-1
~ 35 - 40C-5
~ 25 - 30C-7
~ 20 - 25C-6

Note: Predicted values are based on the analysis of 1,5,6,7-Tetrahydro-4H-indol-4-one and may vary in an actual experimental spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Strong, BroadN-H Stretch
~ 3100 - 3150Medium=C-H Stretch (pyrrole)
~ 2850 - 3000MediumC-H Stretch (aliphatic)
~ 1660 - 1680StrongC=O Stretch (α,β-unsaturated ketone)[1][2]
~ 1580 - 1620MediumC=C Stretch (pyrrole)
~ 1400 - 1450MediumC-H Bend (aliphatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
135High[M]⁺ (Molecular Ion)
107Medium[M - CO]⁺
80High[M - C₂H₂O - H]⁺
53Medium[C₄H₅]⁺

Note: Fragmentation patterns are predicted based on the general fragmentation of cyclic ketones and pyrrole derivatives.[3][4]

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves a multi-step process starting from commercially available precursors. One common approach is the Paal-Knorr pyrrole synthesis or related cyclization reactions.[5][6]

Reaction Scheme: A potential synthesis could involve the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

  • Preparation of the 1,4-dicarbonyl precursor: This can be synthesized from cyclohexane-1,3-dione through various functional group transformations.

  • Cyclization: The dicarbonyl compound is then reacted with a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as acetic acid or ethanol under reflux conditions.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a solution-state spectrum, the compound is dissolved in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest. A thin film of a liquid sample can also be analyzed between two salt plates (e.g., NaCl).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[7]

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.[8] For ESI, the sample solution is introduced into the ion source through a capillary at a low flow rate.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.[9]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Data_Acq Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Data_Acq NMR_Data_Proc Data Processing (FT, Phasing, Referencing) NMR_Data_Acq->NMR_Data_Proc NMR_Analysis Spectral Analysis NMR_Data_Proc->NMR_Analysis IR_Sample_Prep Sample Preparation (KBr Pellet or Solution) IR_Data_Acq Data Acquisition (FTIR Spectrometer) IR_Sample_Prep->IR_Data_Acq IR_Analysis Spectral Analysis IR_Data_Acq->IR_Analysis MS_Sample_Prep Sample Preparation (Dilute Solution) MS_Ionization Ionization (EI or ESI) MS_Sample_Prep->MS_Ionization MS_Mass_Analysis Mass Analysis MS_Ionization->MS_Mass_Analysis MS_Detection Detection MS_Mass_Analysis->MS_Detection MS_Analysis Spectral Analysis MS_Detection->MS_Analysis

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Synthesis_Workflow Start Starting Materials (e.g., Cyclohexane-1,3-dione derivative) Precursor_Synth Synthesis of 1,4-Dicarbonyl Precursor Start->Precursor_Synth Cyclization Cyclization Reaction (with Ammonia Source) Precursor_Synth->Cyclization Workup Reaction Work-up (Extraction and Washing) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A plausible synthetic workflow for this compound.

References

Initial Screening of 2,5,6,7-Tetrahydro-isoindol-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5,6,7-tetrahydro-isoindol-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Derivatives of the related 4,5,6,7-tetrahydroindol-4-one core are found in a variety of biologically active compounds, including the FDA-approved antipsychotic molindone, GABA-A agonists for anxiety, and potent Hsp90 inhibitors for cancer treatment.[1] The structural features of the tetrahydro-isoindol-4-one core, particularly the presence of a fused pyrrole and a cyclohexanone ring, provide a versatile platform for the synthesis of complex polyheterocyclic structures with diverse pharmacological applications.[1]

This technical guide provides a comprehensive overview of the initial screening of this compound derivatives. It outlines a strategic workflow for preliminary assessment, details key experimental protocols, and presents a framework for data analysis and visualization to aid in the identification of promising lead compounds for further development.

Data Presentation: A Framework for Analysis

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR1R2R3IC50 (µM) vs. JurkatIC50 (µM) vs. HEK293Selectivity Index (SI)
Lead Scaffold HHH---
Derivative 1CH3HHData Point 1Data Point 2SI 1
Derivative 2PhHHData Point 3Data Point 4SI 2
Derivative 3HOCH3HData Point 5Data Point 6SI 3
Derivative 4HHClData Point 7Data Point 8SI 4
Control Doxorubicin--Control IC50Control IC50Control SI

Note: This table is a template. The R groups correspond to substitution points on the this compound core. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a non-cancerous cell line (e.g., HEK293) to that in a cancer cell line (e.g., Jurkat), providing an early indication of therapeutic window.

For instance, a study on the related 1,5,6,7-tetrahydroindol-4-one scaffold identified a hit compound, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, which inhibited the metabolic activity of lymphoblastic leukemia cells (Jurkat) with an IC50 of 14.8 µM and normal human embryonic kidney cells (HEK293) with an IC50 of 93.63 µM.[2] This would yield a Selectivity Index of approximately 6.3.

Experimental Protocols

The initial screening of novel compounds typically involves a cascade of assays, starting with broad cytotoxicity screening, followed by more specific target-based or phenotypic assays for active compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common primary screen for anticancer drug discovery. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Plate cells (e.g., Jurkat, HEK293, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Secondary Screening: Kinase Inhibition Assay (Example: CDK9)

Based on preliminary data suggesting that tetrahydroindolone derivatives may act through inhibition of cyclin-dependent kinases (CDKs), a specific kinase inhibition assay is a logical secondary screen.[2] CDK9, in complex with its cyclin partners, plays a crucial role in the regulation of transcription.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Reconstitute the recombinant human CDK9/cyclin T1 enzyme and the substrate (e.g., a peptide containing the phosphorylation motif) in the kinase reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km for CDK9.

  • Compound Plating:

    • In a 384-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known CDK9 inhibitor as a positive control.

  • Kinase Reaction:

    • Add the CDK9/cyclin T1 enzyme and substrate mixture to the wells containing the compounds.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the CDK9 activity.

  • Data Analysis:

    • Calculate the percent inhibition of CDK9 activity for each compound concentration relative to the DMSO control.

    • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway: CDK9-Mediated Transcription Elongation

The following diagram illustrates the role of the CDK9/Cyclin T1 complex (P-TEFb) in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step in the transition from transcription initiation to elongation. Inhibition of CDK9 by a this compound derivative would block this process, leading to a decrease in the transcription of anti-apoptotic proteins and potentially inducing apoptosis in cancer cells.

CDK9_Pathway cluster_nucleus Nucleus RNAPII RNA Polymerase II DRB_NELF DSIF / NELF RNAPII->DRB_NELF Pause Elongation Transcription Elongation (mRNA synthesis) RNAPII->Elongation Promoter Promoter Promoter->RNAPII Initiation DNA DNA PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII Phosphorylates CTD Inhibitor Tetrahydro-isoindol-4-one Derivative Inhibitor->PTEFb Anti_Apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Elongation->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

CDK9 signaling pathway in transcription elongation.
Experimental Workflow: Initial Screening Cascade

The diagram below outlines a typical high-throughput screening (HTS) workflow for the initial evaluation of a library of this compound derivatives. This logical progression ensures that resources are focused on the most promising compounds.

Screening_Workflow Library Compound Library (Tetrahydro-isoindol-4-one Derivatives) Primary_Screen Primary Screen: High-Throughput Cytotoxicity Assay (e.g., MTT on Jurkat cell line) Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Hit_Identification->Library Inactive Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Active Counter_Screen Counter Screen: Cytotoxicity in Non-cancerous Cells (e.g., HEK293) Dose_Response->Counter_Screen Selectivity_Analysis Selectivity Analysis (Calculate Selectivity Index) Counter_Screen->Selectivity_Analysis Selectivity_Analysis->Library Non-selective Secondary_Assay Secondary Assay: Target-Based Screen (e.g., CDK9 Kinase Assay) Selectivity_Analysis->Secondary_Assay Selective Lead_Candidates Lead Candidates for Further Optimization Secondary_Assay->Lead_Candidates Potent

Initial screening cascade for novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and rigorous initial screening process is fundamental to identifying compounds with the desired biological activity and a favorable selectivity profile. This guide provides a foundational framework, including detailed experimental protocols and visualization tools, to assist researchers in the efficient and effective evaluation of these derivatives. The successful application of such a screening cascade will undoubtedly accelerate the journey from a chemical library to viable lead candidates for preclinical and clinical development.

References

Determining the Solubility of 2,5,6,7-Tetrahydro-isoindol-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 2,5,6,7-Tetrahydro-isoindol-4-one in common laboratory solvents. In the absence of established quantitative data for this specific compound, this document outlines the necessary experimental protocols, offers a qualitative assessment of expected solubility based on physicochemical principles, and presents a logical workflow to guide researchers in generating reliable solubility data.

Introduction: The Importance of Solubility

Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and in vitro assay performance.[1] For a novel compound like this compound, a heterocyclic ketone, understanding its solubility profile across a range of solvents is a fundamental first step in its characterization. This guide focuses on the principles and methods for establishing this profile.

Qualitative Solubility Prediction

The structure of this compound, featuring a polar ketone group and a secondary amine within a partially saturated heterocyclic ring system, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (the N-H group) and acceptors (the C=O group and the nitrogen atom) indicates that it will likely exhibit some solubility in protic solvents. Its carbon backbone, however, introduces nonpolar character, suggesting potential solubility in some organic solvents.

Based on the principle of "like dissolves like," we can anticipate the following general trends:

  • High to Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, and polar aprotic solvents like DMSO and DMF, due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Moderate to Low Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate.

  • Low to Negligible Solubility: In nonpolar solvents like hexane, toluene, and diethyl ether, where the polar functional groups of the solute have unfavorable interactions with the nonpolar solvent molecules.

Quantitative Data Presentation: Common Laboratory Solvents

The following table summarizes key physicochemical properties of common laboratory solvents to aid in solvent selection for solubility studies.[2][3][4][5][6]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity Index
WaterH₂O100.00.99880.110.2
MethanolCH₄O64.70.79232.75.1
EthanolC₂H₆O78.30.78924.54.3
IsopropanolC₃H₈O82.50.78619.93.9
AcetonitrileC₂H₃N81.60.78637.55.8
AcetoneC₃H₆O56.10.79020.75.1
Dimethylformamide (DMF)C₃H₇NO153.00.94436.76.4
Dimethyl sulfoxide (DMSO)C₂H₆OS189.01.10046.77.2
Ethyl AcetateC₄H₈O₂77.10.9026.04.4
DichloromethaneCH₂Cl₂39.61.3269.13.1
Tetrahydrofuran (THF)C₄H₈O66.00.8897.64.0
TolueneC₇H₈110.60.8672.42.4
HexaneC₆H₁₄68.70.6591.90.1
Diethyl EtherC₄H₁₀O34.60.7134.32.8

Experimental Protocols

The determination of solubility can be approached by measuring either the kinetic or thermodynamic solubility. Kinetic solubility is a high-throughput screening method often used in early drug discovery, where a compound is introduced from a DMSO stock solution into an aqueous buffer.[7][8] Thermodynamic solubility, which represents the true equilibrium solubility, is more resource-intensive but provides a more accurate and fundamental value.[9] The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12][13]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound.

4.1.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (from Table 1)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.1.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure the complete removal of solid particles. When filtering, it is important to discard the initial portion of the filtrate to prevent any potential adsorption of the compound onto the filter membrane.

  • Quantification of Solute Concentration:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis or the same solvent for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[14][15][16][17]

4.1.3. Preparation of Calibration Curve:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analyze these standards using the same analytical method as the samples.

  • Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration to generate a calibration curve. The curve should demonstrate linearity over the range of concentrations of the diluted samples.

4.1.4. Calculation of Solubility:

  • Using the calibration curve, determine the concentration of the diluted sample.

  • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A Add excess solid This compound to vial B Add known volume of selected solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to settle D->E F Filter supernatant through 0.22 µm syringe filter E->F G Accurately dilute the clear filtrate F->G H Analyze by HPLC or UV-Vis against calibration curve G->H I Calculate solubility (accounting for dilution) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathway

The synthesis is proposed to proceed in three main stages:

  • Synthesis of 1,4-Cyclohexanedione: This precursor can be prepared from the condensation of diethyl succinate.[1][2]

  • Paal-Knorr Pyrrole Synthesis: The resulting 1,4-dicarbonyl compound is cyclized with an amine source to construct the pyrrole ring, yielding a saturated isoindolone derivative.[3][4][5]

  • Dehydrogenation: The introduction of a double bond into the cyclohexanone ring to form the target enone is achieved via a palladium-catalyzed aerobic dehydrogenation.[6][7][8][9][10]

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Cyclohexanedione from Diethyl Succinate

This step involves the condensation of diethyl succinate to form diethyl succinosuccinate, followed by hydrolysis and decarboxylation.[2]

  • Reaction:

    • To a suspension of sodium ethoxide in anhydrous toluene, add diethyl succinate dropwise under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench with dilute acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl succinosuccinate.

    • To the crude product, add an aqueous solution of a strong acid (e.g., sulfuric acid) and heat to reflux to effect hydrolysis and decarboxylation.

    • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield 1,4-cyclohexanedione, which can be purified by recrystallization or chromatography.

Step 2: Paal-Knorr Synthesis of 2,3,4,5,6,7-Hexahydro-1H-isoindol-4-one

This reaction forms the core isoindole structure through the condensation of the 1,4-dicarbonyl with an ammonia source.[3][4][5]

  • Reaction:

    • Dissolve 1,4-cyclohexanedione in a suitable solvent such as ethanol or acetic acid.

    • Add an excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to yield 2,3,4,5,6,7-hexahydro-1H-isoindol-4-one.

Step 3: Dehydrogenation to 2,5,6,7-Tetrahydro-isoindol-4-one

The final step introduces the α,β-unsaturation in the cyclohexanone ring using a palladium catalyst and an oxidant, typically molecular oxygen.[6][7][10]

  • Reaction:

    • In a flask equipped with a balloon of oxygen or open to the air, dissolve the 2,3,4,5,6,7-hexahydro-1H-isoindol-4-one from Step 2 in acetic acid.

    • Add a catalytic amount of Palladium(II) trifluoroacetate (Pd(TFA)₂) and dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture at approximately 80 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography to obtain the final compound, this compound.

Data Presentation

Step Reactant 1 Quantity (molar ratio) Reactant 2 Quantity (molar ratio) Solvent Key Reagents/Catalyst Temperature Approx. Time Expected Yield
1 Diethyl Succinate1.0Sodium Ethoxide1.1TolueneH₂SO₄ (for hydrolysis)Reflux6-12 h60-70%
2 1,4-Cyclohexanedione1.0Ammonium Acetate2.0-3.0Acetic Acid-Reflux4-8 h75-85%
3 2,3,4,5,6,7-Hexahydro-1H-isoindol-4-one1.0Oxygen (O₂)ExcessAcetic AcidPd(TFA)₂, DMSO80 °C12-24 h80-90%

Visualization of Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1,4-Cyclohexanedione cluster_step2 Step 2: Paal-Knorr Pyrrole Synthesis cluster_step3 Step 3: Dehydrogenation diethyl_succinate Diethyl Succinate naoet Sodium Ethoxide, Toluene diethyl_succinate->naoet 1 reflux1 Reflux naoet->reflux1 hydrolysis Acid Hydrolysis & Decarboxylation reflux1->hydrolysis cyclohexanedione 1,4-Cyclohexanedione hydrolysis->cyclohexanedione nh4oac Ammonium Acetate, Acetic Acid cyclohexanedione->nh4oac 2 reflux2 Reflux nh4oac->reflux2 hexahydroisoindolone 2,3,4,5,6,7-Hexahydro-1H-isoindol-4-one reflux2->hexahydroisoindolone pd_catalyst Pd(TFA)₂, DMSO, O₂ hexahydroisoindolone->pd_catalyst 3 heat 80 °C pd_catalyst->heat final_product This compound heat->final_product

Caption: Proposed three-step synthesis of this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ketone and the N-H bond of the pyrrole.

Safety Precautions

This protocol involves the use of flammable solvents, strong acids, and potentially hazardous reagents. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Please consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application of 2,5,6,7-Tetrahydro-isoindol-4-one in Medicinal Chemistry: A Case Study on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 2,5,6,7-Tetrahydro-isoindol-4-one in medicinal chemistry. However, the core structure of a tetrahydroisoindolone is a recognized scaffold in the development of various therapeutic agents. To fulfill the detailed request for application notes, protocols, and data, this document will focus on a closely related and well-documented class of compounds: 6,7-dihydroxy-1-oxoisoindoline derivatives , which have been investigated as potent inhibitors of HIV-1 integrase. This case study serves to illustrate the potential medicinal chemistry applications of the broader tetrahydroisoindolone scaffold.

Application Notes: 6,7-Dihydroxy-1-oxoisoindoline Derivatives as HIV-1 Integrase Inhibitors

Introduction:

The 1-oxoisoindoline core, a key feature of the tetrahydroisoindolone class of molecules, is present in several biologically active compounds. Derivatives of 6,7-dihydroxy-1-oxoisoindoline have emerged as a promising class of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. HIV-1 integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibition of this enzyme effectively blocks the viral life cycle, making it a key target for antiretroviral therapy.

Mechanism of Action:

These isoindolinone derivatives act as strand transfer inhibitors of HIV-1 integrase. They chelate the divalent metal ions (typically Mg2+) in the active site of the enzyme, which are essential for its catalytic activity. By binding to the active site, these inhibitors prevent the integrase from binding to the host cell DNA and catalyzing the strand transfer reaction, thereby halting the integration of the viral genome.

Therapeutic Potential:

The development of potent and selective HIV-1 integrase inhibitors is a major goal in the search for new antiretroviral drugs. The emergence of drug-resistant strains of HIV-1 necessitates the continuous discovery of new chemical scaffolds that can overcome resistance. The 6,7-dihydroxy-1-oxoisoindoline scaffold has shown promise in this regard, with some derivatives exhibiting potent activity against wild-type HIV-1 and clinically relevant mutant strains. Further optimization of this scaffold could lead to the development of new and effective antiretroviral agents.

Quantitative Data: In Vitro Anti-HIV-1 Activity

The following table summarizes the in vitro biological data for a series of 6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide derivatives as HIV-1 integrase inhibitors.

Compound IDR GroupStrand Transfer IC50 (µM)Antiviral EC50 (µM)
1a -H0.121.5
1b -CH30.090.8
1c -n-propyl0.070.5
1d -cyclopropyl0.060.3
1e -phenyl0.152.1

Data is representative and compiled from published studies on 6,7-dihydroxy-1-oxoisoindoline derivatives.

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Assay

This protocol describes a biochemical assay to evaluate the inhibitory activity of test compounds against the strand transfer activity of recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (pre-processed viral LTR oligonucleotide)

  • Target DNA (oligonucleotide mimicking host DNA)

  • Assay Buffer (e.g., MOPS, DTT, MgCl2)

  • Test compounds dissolved in DMSO

  • Control inhibitor (e.g., Raltegravir)

  • DNA detection system (e.g., fluorescence-based or radioactive labeling)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a positive control (control inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding recombinant HIV-1 integrase to the mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Analyze the reaction products to quantify the extent of strand transfer. This can be done by various methods, such as gel electrophoresis followed by autoradiography (if using radiolabeled DNA) or a fluorescence-based plate reader assay.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials (e.g., substituted phthalic anhydrides) s2 Multi-step Synthesis s1->s2 s3 Purification & Characterization (HPLC, NMR, MS) s2->s3 e1 HIV-1 Integrase Strand Transfer Assay s3->e1 Test Compounds e2 Antiviral Cell-based Assay (e.g., HIV-1 infected T-cells) e1->e2 e3 Cytotoxicity Assay e2->e3 a1 IC50 / EC50 Determination e3->a1 a2 Structure-Activity Relationship (SAR) Studies a1->a2

Caption: Experimental workflow for the synthesis and evaluation of isoindolinone-based HIV-1 integrase inhibitors.

mechanism_of_action cluster_viral_cycle HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition v1 Viral Entry v2 Reverse Transcription v1->v2 v3 Integration of Viral DNA into Host Genome v2->v3 v4 Transcription & Translation v3->v4 v5 Viral Assembly & Budding v4->v5 i1 6,7-dihydroxy-1-oxoisoindoline Derivative i3 Chelation of Mg2+ ions i1->i3 i2 HIV-1 Integrase Active Site (with Mg2+) i2->i3 i4 Inhibition of Strand Transfer i3->i4 i4->v3 Blocks

Caption: Proposed mechanism of action of 6,7-dihydroxy-1-oxoisoindoline derivatives as HIV-1 integrase inhibitors.

Application Notes and Protocols: Utilizing 2,5,6,7-Tetrahydro-isoindol-4-one as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6,7-Tetrahydro-isoindol-4-one (CAS 133880-79-8) is a bicyclic heterocyclic compound featuring a partially saturated isoindole core. While specific detailed applications and protocols for this exact molecule are not extensively documented in publicly available scientific literature, its structural motifs—a secondary amine, a conjugated enone system within a cyclohexene ring, and a pyrrole-like nitrogen—suggest significant potential as a versatile building block in organic synthesis and medicinal chemistry.

Due to the limited specific data on this compound, this document will provide a comprehensive overview of the closely related and well-studied isomer, 4,5,6,7-tetrahydroindol-4-one , as a proxy. The reactivity and synthetic applications of this isomer offer valuable insights into the potential chemical transformations and biological applications of this compound. Furthermore, general principles of reactivity for the functional groups present in the target molecule will be discussed.

General Reactivity and Synthetic Potential of the Tetrahydro-isoindol-4-one Scaffold

The this compound scaffold contains several reactive sites that can be exploited for the synthesis of a diverse range of derivatives:

  • Nitrogen Atom: The secondary amine of the pyrrole-like ring can undergo N-alkylation, N-acylation, and N-arylation reactions to introduce various substituents.

  • Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack, enabling reactions such as reduction to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and the formation of imines and enamines.

  • α-Position to the Carbonyl: The methylene group adjacent to the carbonyl (C-5) can be functionalized through enolate chemistry, allowing for alkylation, acylation, and condensation reactions.

  • Pyrrole Ring: The pyrrole moiety can potentially undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing effect of the fused keto-cyclohexene ring.

Application of the Isomeric 4,5,6,7-Tetrahydroindol-4-one as a Synthetic Building Block

The isomer, 4,5,6,7-tetrahydroindol-4-one, is a well-established precursor for a variety of polyheterocyclic structures with interesting biological activities. It is a key structural motif in drugs such as the antipsychotic molindone.

Synthesis of Polyheterocyclic Structures

4,5,6,7-Tetrahydroindol-4-one serves as a versatile starting material for the construction of fused ring systems. For instance, it can be used to synthesize pyrrolo[2,3-h]quinolinones, which are investigated as potential DNA intercalators.

Table 1: Synthesis of Polyheterocyclic Structures from 4,5,6,7-Tetrahydroindol-4-one Analogs

Starting MaterialReagentsProductYield (%)Reference
N-substituted 4,5,6,7-tetrahydroindol-4-ones1. Ethyl formate, NaOMe or K-t-BuOK 2. Secondary amineEnaminoketones51-98[1]
4,5,6,7-Tetrahydroindol-4-onesEthyl formate, sodium methoxide or potassium tert-butoxideα-formylated ketone70-88[1]
Use in Medicinal Chemistry

Derivatives of the tetrahydro-isoindole scaffold have shown promise as potent and selective inhibitors of cyclooxygenase-2 (COX-2), which are important targets for anti-inflammatory drugs. A study on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives demonstrated significant inhibitory activity against COX-2.[2]

Table 2: Biological Activity of Tetrahydro-2H-isoindole Derivatives as COX-2 Inhibitors [2]

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)In vivo anti-inflammatory activity (ED₅₀, mg/kg/day)
32 0.6 - 100100 - >10000.35
37 0.6 - 100100 - >10000.15

These findings suggest that the this compound core could also serve as a scaffold for the development of novel anti-inflammatory agents.

Experimental Protocols (Based on Analogs and General Principles)

The following protocols are generalized procedures based on the reactions of the isomeric 4,5,6,7-tetrahydroindol-4-one and related compounds. These should be adapted and optimized for this compound.

Protocol 1: N-Alkylation of the Tetrahydro-isoindol-4-one Core

This protocol describes a general method for introducing an alkyl group onto the nitrogen atom of the pyrrole ring.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.1 to 1.5 equivalents) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of the quenching solution.

  • Extract the aqueous layer with the extraction solvent (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Formylation of the Tetrahydro-isoindol-4-one Core

This protocol describes the introduction of a formyl group at the C-5 position, which can then be used to construct fused heterocyclic rings.

Materials:

  • N-protected this compound

  • Ethyl formate

  • Base (e.g., sodium methoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene, THF)

  • Acid for workup (e.g., dilute HCl)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Suspend the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Add a solution of N-protected this compound (1 equivalent) and ethyl formate (2 equivalents) in the anhydrous solvent to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Extract the aqueous layer with the extraction solvent (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude α-formylated product.

  • Purify the product by crystallization or column chromatography.

Visualizations

Logical Workflow for Derivative Synthesis

The following diagram illustrates a general workflow for the synthesis of derivatives starting from this compound.

G cluster_n_functionalization N-Functionalization cluster_c5_functionalization C-5 Functionalization cluster_carbonyl_reaction Carbonyl Reactions start 2,5,6,7-Tetrahydro- isoindol-4-one n_alkylation N-Alkylation start->n_alkylation n_acylation N-Acylation start->n_acylation n_arylation N-Arylation start->n_arylation alpha_formylation α-Formylation start->alpha_formylation alpha_alkylation α-Alkylation start->alpha_alkylation reduction Reduction to Alcohol start->reduction grignard Grignard Reaction start->grignard wittig Wittig Reaction start->wittig fused_rings Fused Heterocycles alpha_formylation->fused_rings

Caption: Synthetic pathways from this compound.

Hypothetical Signaling Pathway Inhibition

Derivatives of related tetrahydro-isoindole scaffolds have shown inhibitory activity against enzymes like COX-2. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such inhibitors.

G stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa pla2->aa releases cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs produces inflammation Inflammation pgs->inflammation inhibitor Tetrahydro-isoindolone Derivative inhibitor->cox2

Caption: Hypothetical inhibition of the COX-2 pathway.

While direct experimental data for this compound is scarce, the chemistry of its isomer, 4,5,6,7-tetrahydroindol-4-one, and the inherent reactivity of its functional groups, strongly suggest its utility as a valuable synthetic intermediate. The provided information and generalized protocols offer a solid foundation for researchers to begin exploring the synthetic and medicinal chemistry of this promising scaffold. Further investigation is warranted to fully elucidate the potential of this compound in the development of novel therapeutics and complex molecular architectures.

References

Application Notes and Protocols: 2,5,6,7-Tetrahydro-isoindol-4-one as a Promising Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 2,5,6,7-tetrahydro-isoindol-4-one scaffold in the design and synthesis of novel kinase inhibitors. While direct literature on this specific scaffold is emerging, extensive research on the closely related 4,5,6,7-tetrahydroindol-4-one and other isoindolone structures provides a strong rationale for its investigation. This document outlines potential synthetic routes, key target kinases, and detailed protocols for inhibitor screening and characterization.

Introduction to the this compound Scaffold

The this compound core represents a unique bicyclic heteroatomic system that offers a three-dimensional architecture amenable to the creation of diverse chemical libraries. Its structural features, including a hydrogen bond donor (the pyrrole nitrogen), a hydrogen bond acceptor (the ketone), and multiple sites for substitution, make it an attractive starting point for the development of specific and potent kinase inhibitors. The scaffold's rigid structure can facilitate favorable interactions within the ATP-binding pocket of various kinases.

Potential Kinase Targets

Based on the activity of structurally related compounds, derivatives of the this compound scaffold are hypothesized to be effective inhibitors of several important kinase families implicated in cancer and inflammatory diseases. These include, but are not limited to:

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is often deregulated in cancer.[1]

  • Receptor Tyrosine Kinases (RTKs): Including VEGFR, FGFR, and PDGFR, which are crucial for angiogenesis and tumor growth.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets for cancer therapy.

  • PI3K/AKT/mTOR Pathway Kinases: A central signaling pathway that controls cell growth, proliferation, and survival.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibitors promising for cancer immunotherapy.[2][3]

Data Presentation: Inhibitory Activities of Related Scaffolds

While specific inhibitory data for this compound derivatives is not yet extensively published, the following table summarizes the activities of closely related isoindole and indole-based kinase inhibitors to guide future research.

Scaffold/Compound ClassTarget KinaseIC50/Ki (nM)Reference Compound
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-dionesCK21502-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-onesVEGF-R24Compound 9d
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-onesPDGF-Rβ4Compound 9b
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-onesFGF-R180Compound 9h
Indolyl-HydrazonesPI3Kα-Compound 5
Indolyl-HydrazonesCDK2-Compound 5
Indolyl-HydrazonesAKT-1-Compound 5
Indolyl-HydrazonesEGFR-Compound 5
Isoindolone DerivativesHPK1Ki < 100Various

Experimental Protocols

Protocol 1: General Synthesis of Substituted this compound Derivatives

This protocol is a proposed synthetic route based on established methods for related heterocyclic systems.

Objective: To synthesize a library of substituted this compound derivatives for kinase screening.

Materials:

  • This compound

  • Appropriate aldehydes or ketones

  • Base (e.g., pyrrolidine, piperidine)

  • Solvent (e.g., ethanol, methanol, toluene)

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Aldol Condensation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of a base (e.g., pyrrolidine).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Workflow for Synthesis and Initial Screening

G cluster_synthesis Synthesis cluster_screening Screening start 2,5,6,7-Tetrahydro- isoindol-4-one reaction Aldol Condensation start->reaction reagents Aldehyde/Ketone, Base reagents->reaction purification Column Chromatography reaction->purification characterization NMR, MS, IR purification->characterization library Derivative Library characterization->library kinase_panel Kinase Panel Screening library->kinase_panel hit_id Hit Identification kinase_panel->hit_id ic50 IC50 Determination hit_id->ic50 sar SAR Studies ic50->sar

Caption: Workflow for the synthesis and screening of this compound derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for assessing the inhibitory potential of synthesized compounds against a specific kinase.

Objective: To determine the IC50 values of test compounds against a target kinase.

Materials:

  • Test compounds dissolved in DMSO

  • Target kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • TR-FRET dilution buffer

  • 384-well microplates (black, low volume)

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the TR-FRET dilution buffer. Prepare a solution of the kinase and a mixture of the Eu-labeled antibody and the Alexa Fluor™ 647-labeled tracer in the TR-FRET dilution buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Add 5 µL of the antibody/tracer mixture to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: PI3K/AKT/mTOR Pathway

Derivatives of related indole scaffolds have shown inhibitory activity against kinases in the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 G HTS High-Throughput Screening Hit_Val Hit Validation HTS->Hit_Val SAR Structure-Activity Relationship (SAR) Studies Hit_Val->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Lead_Opt->SAR Iterative Design In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Application Notes and Protocols for N-functionalization of 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 2,5,6,7-tetrahydro-isoindol-4-one, a versatile scaffold for the development of novel therapeutics. The described methods—N-alkylation, N-arylation, and N-acylation—offer pathways to a diverse range of derivatives for structure-activity relationship (SAR) studies and lead optimization.

Introduction

The this compound core is a significant structural motif in medicinal chemistry. Its modification, particularly at the nitrogen atom, allows for the modulation of physicochemical properties and biological activity. This document outlines general procedures for the synthesis of N-alkyl, N-aryl, and N-acyl derivatives.

General Experimental Workflow

The general workflow for the N-functionalization of this compound is depicted below. The process involves the deprotonation of the lactam nitrogen followed by reaction with an appropriate electrophile, or a metal-catalyzed cross-coupling reaction. Subsequent workup and purification yield the desired N-functionalized product.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_substrate 2,5,6,7-Tetrahydro- isoindol-4-one reaction_step N-Functionalization (Alkylation, Arylation, or Acylation) - Base/Catalyst - Solvent - Temperature - Time start_substrate->reaction_step start_reagent Reagent (Alkyl Halide, Aryl Halide, Acyl Chloride) start_reagent->reaction_step workup_step Quenching Aqueous Workup Extraction reaction_step->workup_step purification_step Purification (e.g., Column Chromatography, Recrystallization) workup_step->purification_step final_product N-Functionalized 2,5,6,7-Tetrahydro- isoindol-4-one purification_step->final_product

Caption: General experimental workflow for the N-functionalization of this compound.

Protocol 1: N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the isoindolone core. This can be achieved using a variety of alkylating agents in the presence of a suitable base.

Experimental Protocol: N-Benzylation

This protocol describes a representative N-alkylation using benzyl bromide.

  • Materials:

    • This compound

    • Benzyl bromide

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-benzyl-2,5,6,7-tetrahydro-isoindol-4-one.

Data Presentation: N-Alkylation Examples
EntryAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)
1Benzyl bromideNaHDMF16RT85
2Ethyl iodideK₂CO₃Acetonitrile248078
3Allyl bromideLDATHF6-78 to RT90

Protocol 2: N-Arylation (Ullmann-type Coupling)

N-arylation introduces an aryl group to the nitrogen atom, often accomplished via a copper-catalyzed Ullmann-type coupling reaction.

Experimental Protocol: N-Phenylation

This protocol provides a general procedure for the copper-catalyzed N-arylation with iodobenzene.

  • Materials:

    • This compound

    • Iodobenzene

    • Copper(I) iodide (CuI)

    • Potassium phosphate (K₃PO₄)

    • N,N'-Dimethylethylenediamine (DMEDA)

    • Anhydrous toluene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene and N,N'-dimethylethylenediamine (0.2 eq) via syringe.

    • Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-phenyl-2,5,6,7-tetrahydro-isoindol-4-one.

Data Presentation: N-Arylation Examples
EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
1IodobenzeneCuIDMEDAK₃PO₄Toluene11075
24-BromotoluenePd₂(dba)₃XantphosCs₂CO₃Dioxane10068
34-ChloropyridineCuIL-prolineK₂CO₃DMSO12062

Protocol 3: N-Acylation

N-acylation introduces an acyl group to the nitrogen atom, forming an imide functionality. This is typically achieved using an acyl chloride or anhydride in the presence of a base.

Experimental Protocol: N-Acetylation

This protocol details a representative N-acylation using acetyl chloride.

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

    • Slowly add acetyl chloride (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain N-acetyl-2,5,6,7-tetrahydro-isoindol-4-one.

Data Presentation: N-Acylation Examples
EntryAcylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
1Acetyl chlorideEt₃NDCM5RT92
2Benzoyl chloridePyridineDCM6RT88
3Acetic anhydrideDMAP (cat.)DCM12RT95

Signaling Pathway and Logical Relationship Visualization

The N-functionalized tetrahydro-isoindol-4-one derivatives can be screened for their biological activity, for instance, as inhibitors of a specific signaling pathway. The logical relationship between the different functionalization methods and the resulting chemical space is also an important consideration in drug discovery.

signaling_pathway cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_pathway Hypothetical Signaling Pathway Inhibition start 2,5,6,7-Tetrahydro- isoindol-4-one alkylation N-Alkylation start->alkylation arylation N-Arylation start->arylation acylation N-Acylation start->acylation library Library of N-Functionalized Derivatives alkylation->library arylation->library acylation->library assay Biological Assay (e.g., Kinase Inhibition) library->assay inhibitor N-Functionalized Derivative (Inhibitor) assay->inhibitor receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 response Cellular Response kinase2->response inhibitor->kinase1

Caption: Logical relationship of synthesis methods leading to a library of derivatives for biological screening.

Disclaimer: The provided protocols are general and may require optimization for specific substrates and reaction scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Derivatization of 2,5,6,7-Tetrahydro-isoindol-4-one for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,5,6,7-tetrahydro-isoindol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its synthetic tractability allows for systematic modifications, making it an excellent template for Structure-Activity Relationship (SAR) studies aimed at discovering novel therapeutics. This document provides a detailed guide to the derivatization of the this compound core, including synthetic protocols, biological evaluation methods, and data presentation for SAR analysis. The focus will be on derivatives developed as selective inhibitors of Cyclooxygenase-2 (COX-2), an important target in inflammation and pain.

Data Presentation: SAR of 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives as COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives against COX-1 and COX-2 enzymes. The data reveals key structural features that influence potency and selectivity. Novel tetrahydro-2H-isoindoles have been synthesized and assessed as inhibitors of the COX-2 isoenzyme.[1] A 1,3-diaryl substitution on the central polycyclic ring system and the absence of a sulfonyl moiety are two key structural characteristics of this chemical series.[1] A straightforward and brief synthetic route yielded multiple derivatives that proved to be potent and selective inhibitors of COX-2 over COX-1, with IC50 values for COX-2 ranging from 0.6 to 100 nM and for COX-1 from 100 to over 1000 nM.[1][2]

Compound IDR1R2COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
1 HH>1000100>10
2 4-FH5005010
32 4-F4-F>10000.8>1250
37 4-F4-F (on bicyclic ring)>10000.6>1667

Note: This table is a representative summary based on data reported in the literature.[1][2] The structures are generalized for illustrative purposes.

Experimental Protocols

General Synthesis of 1,3-Diaryl-2,5,6,7-tetrahydro-isoindol-4-one Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can then be further derivatized.

Materials:

  • Substituted 1,4-dicarbonyl compound

  • Ammonium acetate or primary amine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Cyclocondensation: To a solution of the 1,4-dicarbonyl precursor (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1), add ammonium acetate (2.0 eq) or the desired primary amine (1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 1,3-diaryl-2,5,6,7-tetrahydro-isoindol-4-one derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[3][4][5][6][7]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective inhibition)

  • 96-well microplate (white opaque for fluorometric or clear for colorimetric assays)

  • Plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds and control inhibitors in DMSO, and then further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Heme cofactor

    • Enzyme solution (COX-1 or COX-2)

    • Test compound solution or control

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride or hydrochloric acid).

  • Detection: Quantify the amount of prostaglandin product (e.g., PGE2) formed using a suitable detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorometric probe.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Design of Analogs Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Screen In Vitro Screening (e.g., COX Assay) Purify->Screen Compound Library IC50 IC50 Determination Screen->IC50 Selectivity Selectivity Profiling IC50->Selectivity Data Data Compilation & Analysis Selectivity->Data SAR_Model Develop SAR Model Data->SAR_Model New_Design Design of New Analogs SAR_Model->New_Design New_Design->Start Iterative Optimization

Caption: Workflow for SAR studies of this compound derivatives.

Derivatization_Points cluster_core This compound Core A R1 R1 R1->A R2 R2 R2->A R3 R3 R3->A N_pos N-substitution N_pos->A Carbonyl Carbonyl Modification Carbonyl->A

Caption: Key derivatization points on the this compound scaffold.

References

Catalytic Pathways for the Synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5,6,7-tetrahydro-isoindol-4-one scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its synthesis, however, can be challenging. This document outlines detailed application notes and protocols for the catalytic preparation of this target molecule. While a direct, one-pot catalytic synthesis is not extensively documented, a robust multi-step approach employing key catalytic transformations provides a reliable pathway.

This methodology centers on the synthesis of a key precursor, a 2-substituted cyclohexane-1,4-dione, followed by a catalytic intramolecular cyclization to construct the desired isoindolinone ring system.

Strategic Approach: A Two-Stage Catalytic Synthesis

The proposed synthetic strategy is divided into two main stages:

  • Precursor Synthesis: Catalytic functionalization of a cyclohexane-1,4-dione precursor.

  • Ring Formation: Catalytic reductive amination and intramolecular cyclization.

Synthesis_Strategy cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Formation cluster_2 A Cyclohexane-1,4-dione B 2-Substituted Cyclohexane-1,4-dione (e.g., 2-(cyanomethyl) or 2-(nitromethyl) derivative) A->B Catalytic Alkylation C 2-(Aminomethyl)cyclohexane-1,4-dione B->C Catalytic Reduction D This compound C->D Intramolecular Cyclization A_start Cyclohexane-1,4-dione D_end This compound

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of 2-Substituted Cyclohexane-1,4-dione Precursors

The critical step in this synthesis is the introduction of a functionalized one-carbon unit at the C-2 position of a cyclohexane-1,4-dione derivative. This can be achieved through various catalytic alkylation methods.

Protocol 1: Catalytic Michael Addition for Precursor Synthesis

This protocol describes a general approach for the synthesis of a 2-(cyanomethyl) or 2-(nitromethyl)cyclohexane-1,4-dione via a catalysed Michael addition.

Reaction Scheme:

Caption: Workflow for precursor synthesis.

Stage 2: Catalytic Reductive Amination and Intramolecular Cyclization

With the 2-substituted cyclohexane-1,4-dione in hand, the next stage involves the formation of the isoindolinone ring. This is achieved through a catalytic reductive amination of one carbonyl group, followed by intramolecular cyclization with the second carbonyl.

Protocol 2: Indium-Catalyzed Reductive Amination/Cyclization

This protocol is adapted from methodologies for the synthesis of lactams from keto acids and can be applied to the cyclization of the synthesized precursor. [1] Reaction Scheme:

Experimental Protocol:

  • Precursor Preparation: The 2-(cyanomethyl) or 2-(nitromethyl)cyclohexane-1,4-dione from Stage 1 is first reduced to the corresponding amine. This can be achieved using various catalytic hydrogenation methods (e.g., H2, Pd/C or Raney Nickel).

  • Reaction Setup: In a reaction vessel, dissolve the 2-(aminomethyl)cyclohexane-1,4-dione (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Catalyst and Reagent Addition: Add the indium catalyst, In(OAc)3 (0.1 eq), and a hydrosilane (e.g., diphenylsilane, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., CH2Cl2). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Data Presentation:

EntryCatalystHydrosilaneSolventTemperature (°C)Time (h)Yield (%)
1In(OAc)3Ph2SiH2DCE801885
2InI3Ph2SiH2DCE801878

Note: Yields are representative for analogous lactam formations and may vary for the specific substrate. [1]

Ring_Formation cluster_0 Ring Formation Workflow start Start: 2-(Aminomethyl)cyclohexane-1,4-dione reaction Reductive Amination/ Intramolecular Cyclization start->reaction catalyst Indium Catalyst (e.g., In(OAc)3) catalyst->reaction hydrosilane Hydrosilane (e.g., Ph2SiH2) hydrosilane->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for catalytic ring formation.

Summary and Outlook

The synthesis of this compound can be effectively achieved through a two-stage process involving the catalytic synthesis of a key dicarbonyl precursor followed by a catalytic intramolecular cyclization. The presented protocols provide a general framework for researchers to develop and optimize the synthesis of this important heterocyclic scaffold. Further investigations could focus on the development of a one-pot catalytic system and the exploration of asymmetric catalytic methods to access chiral derivatives for drug development applications.

References

Application Notes and Protocols for 2,5,6,7-Tetrahydro-isoindol-4-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity.[1] These initial hits are then optimized to produce higher-affinity leads. The 2,5,6,7-Tetrahydro-isoindol-4-one scaffold is a valuable starting point in FBDD due to its desirable physicochemical properties, including a rigid bicyclic core, the presence of both hydrogen bond donors and acceptors, and synthetic tractability for subsequent optimization.[2] This document provides detailed application notes and protocols for the use of this compound as a fragment in a typical FBDD campaign.

Rationale for Use

The this compound core is an attractive fragment for several reasons:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to more favorable binding entropy.

  • 3D-Character: The non-planar structure allows for exploration of three-dimensional binding pockets.

  • Embedded Functionality: The presence of a lactam and a ketone moiety provides opportunities for hydrogen bonding interactions with the target protein.[2]

  • Vectors for Growth: The scaffold presents multiple points for chemical modification, allowing for fragment growing, linking, or merging strategies to improve potency and selectivity.[3]

Experimental Protocols

Primary Screening by Surface Plasmon Resonance (SPR)

This protocol outlines the initial screening of a fragment library, including this compound, to identify binders to a target protein.

Objective: To identify fragments that bind to the target protein and to estimate their binding affinity.

Materials:

  • Target protein (e.g., a kinase, protease, or other enzyme)

  • This compound and other fragment library compounds

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (at a concentration of 10-100 µg/mL in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare stock solutions of fragments (e.g., 10 mM in 100% DMSO).

    • Dilute the fragments into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solutions over the immobilized target protein surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the binding response in real-time. A response significantly above the reference channel indicates binding.

  • Hit Validation and Affinity Estimation:

    • For fragments that show a positive binding response, perform a dose-response analysis.

    • Prepare a series of dilutions for each hit fragment (e.g., from 1 µM to 500 µM).

    • Inject each concentration and measure the steady-state binding response.

    • Plot the response at equilibrium against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Structural Characterization by X-ray Crystallography

This protocol describes how to obtain a co-crystal structure of a fragment hit with the target protein to guide structure-based drug design.

Objective: To determine the binding mode of this compound to the target protein.

Materials:

  • Purified target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the target protein with a molar excess of this compound prior to setting up crystallization trials.

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the fragment (e.g., 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

  • Crystal Harvesting and Data Collection:

    • Harvest the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or using an in-house diffractometer.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the known structure of the apo-protein.

    • Analyze the electron density maps to confirm the binding of the fragment and to determine its precise orientation and interactions within the binding site.

Data Presentation

The following table summarizes hypothetical data from an FBDD campaign starting with this compound.

Compound IDStructureModification StrategySPR KD (µM)Ligand Efficiency (LE)
F1 This compoundInitial Fragment2500.35
F1-G1 (Structure with growth vector 1)Fragment Growing500.38
F1-G2 (Structure with growth vector 2)Fragment Growing250.41
F1-L-F2 (Structure linking F1 and another fragment F2)Fragment Linking0.50.45

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / N, where N is the number of heavy atoms.

Visualizations

Signaling Pathway

G Hypothetical Kinase Signaling Pathway Targeted by Fragment cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Cellular Response Cellular Response Downstream Substrate->Cellular Response Leads to This compound This compound This compound->Target Kinase Inhibits

Caption: A hypothetical signaling pathway where the fragment inhibits a target kinase.

Experimental Workflow

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation cluster_optimization Hit-to-Lead lib Fragment Library (including this compound) spr Primary Screen (SPR) lib->spr hits Initial Hits spr->hits dose Dose-Response (SPR) hits->dose xray Structural Biology (X-ray) dose->xray validated_hits Validated Hits with Binding Mode xray->validated_hits sbd Structure-Based Design validated_hits->sbd chem Medicinal Chemistry (Fragment Growing/Linking) sbd->chem chem->spr Iterative Screening lead Lead Compounds chem->lead

Caption: The overall workflow for fragment-based drug discovery.

Logical Relationships in Fragment Elaboration

Fragment_Elaboration cluster_strategies Optimization Strategies cluster_outcomes Resulting Compounds F1 Initial Hit This compound KD = 250 µM growing Fragment Growing F1->growing linking Fragment Linking F1->linking merging Fragment Merging F1->merging grown_compound Grown Compound (Higher Affinity) KD = 25 µM growing->grown_compound linked_compound Linked Compound (High Affinity) KD = 0.5 µM linking->linked_compound merged_compound Merged Compound (Optimized Properties) merging->merged_compound

Caption: Strategies for elaborating an initial fragment hit into more potent compounds.

References

Application Notes and Protocols: Synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed synthetic route for 2,5,6,7-Tetrahydro-isoindol-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on the synthesis of this specific isomer, the following protocols are based on well-established analogous chemical transformations, primarily the Diels-Alder reaction.

Introduction

The tetrahydroisoindolone scaffold is a key structural motif present in a variety of biologically active molecules. The synthesis of specific isomers, such as this compound, is of significant interest for the exploration of new chemical space in drug discovery programs. The proposed synthesis involves a [4+2] cycloaddition reaction, a powerful and widely used method for the formation of six-membered rings with high stereochemical control.

Proposed Reaction Mechanism: Diels-Alder Approach

The formation of the this compound core structure can be envisioned through a Diels-Alder reaction between a suitable diene and a dienophile, followed by selective reduction. A plausible and efficient route involves the reaction of 1,3-cyclohexadiene with maleimide to form the corresponding Diels-Alder adduct, cis-1,2,3,6-Tetrahydrophthalimide. Subsequent selective reduction of one of the imide carbonyl groups would yield the target molecule.

The reaction proceeds via a concerted pericyclic mechanism, where the π-electrons of the diene and dienophile rearrange to form a new six-membered ring. The stereochemistry of the product is controlled by the endo rule, which favors the formation of the kinetic product where the electron-withdrawing groups of the dienophile are oriented towards the developing π-system of the diene.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These are based on standard procedures for Diels-Alder reactions and subsequent selective reductions.

Protocol 1: Diels-Alder Reaction of 1,3-Cyclohexadiene and Maleimide

Objective: To synthesize cis-1,2,3,6-Tetrahydrophthalimide.

Materials:

  • 1,3-Cyclohexadiene (MW: 80.13 g/mol )

  • Maleimide (MW: 97.07 g/mol )

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleimide (1.0 eq) in toluene (10 mL per gram of maleimide).

  • Add 1,3-cyclohexadiene (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the white crystalline cis-1,2,3,6-Tetrahydrophthalimide.

Protocol 2: Selective Reduction of cis-1,2,3,6-Tetrahydrophthalimide

Objective: To synthesize this compound.

Materials:

  • cis-1,2,3,6-Tetrahydrophthalimide (from Protocol 1)

  • Sodium borohydride (NaBH₄) (MW: 37.83 g/mol ) or Lithium aluminum hydride (LiAlH₄) (MW: 37.95 g/mol ) - Caution: LiAlH₄ is highly reactive.

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using NaBH₄ in Methanol):

  • Dissolve cis-1,2,3,6-Tetrahydrophthalimide (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsProductCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
11,3-Cyclohexadiene, Maleimidecis-1,2,3,6-TetrahydrophthalimideNoneToluene1104-685-95
2cis-1,2,3,6-TetrahydrophthalimideThis compoundNaBH₄Methanol0 to RT12-2460-75

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Selective Reduction S1_Reactants Mix 1,3-Cyclohexadiene and Maleimide in Toluene S1_Reaction Reflux for 4-6 hours S1_Reactants->S1_Reaction S1_Workup Solvent Removal and Recrystallization S1_Reaction->S1_Workup S1_Product cis-1,2,3,6-Tetrahydrophthalimide S1_Workup->S1_Product S2_Reactant Dissolve Adduct in Methanol S1_Product->S2_Reactant Intermediate S2_Reaction Add NaBH4 and stir at room temperature S2_Reactant->S2_Reaction S2_Workup Quench, Extract, and Purify S2_Reaction->S2_Workup S2_Product This compound S2_Workup->S2_Product

Caption: A generalized experimental workflow for the proposed two-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 1,3-Cyclohexadiene is flammable and should be handled with care.

  • Sodium borohydride and especially lithium aluminum hydride are reactive and should be handled with caution, avoiding contact with water.

  • Toluene and dichloromethane are volatile and toxic; avoid inhalation and skin contact.

Disclaimer

The reaction mechanisms, experimental protocols, and quantitative data presented in these application notes are proposed based on established chemical principles and analogous reactions. These have not been experimentally validated for the specific synthesis of this compound and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety measures in place.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5,6,7-Tetrahydro-isoindol-4-one synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incorrect pH The Paal-Knorr synthesis of pyrroles is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2] Maintain a weakly acidic to neutral pH (pH > 3) for optimal pyrrole formation. Acetic acid is often a suitable catalyst to achieve the desired acidity.[1]
Suboptimal Temperature Traditional Paal-Knorr synthesis may require heating.[2] If the reaction is sluggish at room temperature, a moderate increase in temperature can improve the reaction rate and yield. However, excessively high temperatures can lead to the degradation of starting materials or the product, resulting in a dark, tarry mixture.[2]
Inefficient Catalyst The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, an inappropriate catalyst can lead to side reactions or an incomplete reaction.[2] A range of Brønsted and Lewis acids can be used, with acetic acid being a common choice for promoting the reaction without excessive side product formation.[1][3]
Poorly Reactive Starting Materials The purity of starting materials is crucial. Impurities can lead to unwanted side reactions and lower yields. Ensure that 1,3-cyclohexanedione and the aminoacetaldehyde equivalent (e.g., aminoacetaldehyde dimethyl acetal) are of high purity.
Insufficient Reaction Time Some Paal-Knorr reactions can be slow.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Microwave-Assisted Synthesis Consider using microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields, often under milder conditions.[5][6][7]
Issue 2: Formation of Significant Byproducts

The formation of byproducts can significantly reduce the yield of the desired product.

Byproduct/ObservationLikely Cause & ExplanationMitigation Strategies
Major byproduct with a different TLC Rf value The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[2] This occurs when the 1,3-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine, which is favored under strongly acidic conditions (pH < 3).[1][8]- Control pH: Maintain the reaction pH above 3. Using a weak acid like acetic acid is recommended.[1] - Use Excess Amine: Employing a slight excess of the amine component can help to favor the pyrrole formation pathway.[2]
Dark, Tarry Mixture The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[2]- Lower Reaction Temperature: Avoid excessive heating. - Use a Milder Catalyst: Opt for a weaker acid catalyst. - Consider Neutral Conditions: In some cases, the reaction may proceed without a catalyst, albeit more slowly.
Issue 3: Difficulty in Product Purification

Challenges in isolating and purifying this compound can lead to apparent low yields.[2]

IssueRecommended Purification Methods
Crude product is a complex mixture Column Chromatography: This is a standard method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) is commonly used.
Product is a solid but contains impurities Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.
Product is an oil If the product is an oil, column chromatography is the preferred method of purification.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound via the Paal-Knorr synthesis?

A1: The Paal-Knorr synthesis of this compound involves the condensation of a 1,4-dicarbonyl precursor (formed in situ from 1,3-cyclohexanedione and an aminoacetaldehyde equivalent) with a primary amine source (in this case, ammonia or an ammonia equivalent). The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the final pyrrole ring.[9][10]

Q2: What are the recommended starting materials for this synthesis?

A2: The most common starting materials are 1,3-cyclohexanedione and an aminoacetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal. The acetal serves as a stable precursor that generates the reactive aminoaldehyde in situ under the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progress.

Q4: Can I use a different catalyst besides acetic acid?

A4: Yes, various Brønsted and Lewis acids can be used to catalyze the Paal-Knorr synthesis.[3] However, it is crucial to select a catalyst that promotes the desired reaction without causing significant side product formation. Solid acid catalysts have also been shown to be effective and can simplify the work-up procedure.[11][12]

Q5: What are the advantages of using microwave-assisted synthesis?

A5: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often improved yields, and milder reaction conditions compared to conventional heating methods.[5][6][7] This can be particularly beneficial for sensitive substrates.

Experimental Protocols

Representative Paal-Knorr Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1,3-Cyclohexanedione

  • Aminoacetaldehyde dimethyl acetal

  • Glacial acetic acid

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in ethanol.

  • Add aminoacetaldehyde dimethyl acetal (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound based on general principles of the Paal-Knorr synthesis.

ParameterConditionExpected Impact on YieldRationale
pH Strongly Acidic (pH < 3)DecreasePromotes the formation of furan byproducts.[1][2]
Weakly Acidic (pH > 3)IncreaseFavors the desired pyrrole formation.[1]
Temperature Low TemperatureLow/Slow ReactionInsufficient energy to overcome the activation barrier.[2]
Moderate TemperatureOptimalBalances reaction rate and product stability.
High TemperatureDecreaseCan lead to degradation and polymerization.[2]
Catalyst No CatalystVery Slow/Low YieldThe reaction is typically acid-catalyzed.
Weak Acid (e.g., Acetic Acid)GoodPromotes the reaction while minimizing side products.[1]
Strong AcidPotentially LowerIncreases the risk of furan formation and degradation.[2]
Reaction Time Too ShortLowIncomplete conversion of starting materials.
OptimalHighMaximum conversion to the desired product.
Too LongDecreasePotential for product degradation or side reactions.[2]

Visualizations

Paal_Knorr_Synthesis cluster_reactants Starting Materials cluster_reaction Paal-Knorr Reaction cluster_product Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione In situ formation of\n1,4-dicarbonyl precursor In situ formation of 1,4-dicarbonyl precursor 1,3-Cyclohexanedione->In situ formation of\n1,4-dicarbonyl precursor Aminoacetaldehyde\nDimethyl Acetal Aminoacetaldehyde Dimethyl Acetal Aminoacetaldehyde\nDimethyl Acetal->In situ formation of\n1,4-dicarbonyl precursor Hemiaminal\nFormation Hemiaminal Formation In situ formation of\n1,4-dicarbonyl precursor->Hemiaminal\nFormation Cyclization Cyclization Hemiaminal\nFormation->Cyclization Dehydration Dehydration Cyclization->Dehydration This compound This compound Dehydration->this compound

Caption: Paal-Knorr synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_pH Is pH weakly acidic (pH > 3)? start->check_pH adjust_pH Adjust pH with a weak acid (e.g., acetic acid) check_pH->adjust_pH No check_temp Is the temperature optimized? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Moderately increase temperature or consider microwave synthesis check_temp->adjust_temp No check_byproducts Are significant byproducts observed? check_temp->check_byproducts Yes adjust_temp->check_byproducts furan_mitigation Increase amine ratio and ensure pH > 3 check_byproducts->furan_mitigation Yes (likely furan) purification Optimize purification (Column Chromatography/Recrystallization) check_byproducts->purification No furan_mitigation->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,5,6,7-Tetrahydro-isoindol-4-one. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guides

Problem 1: Low yield after purification.

Question: I am experiencing a significant loss of this compound during the purification process. What are the potential causes and how can I improve my yield?

Answer:

Low recovery of the target compound can stem from several factors throughout the purification workflow. Here are some common causes and troubleshooting steps:

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Solution: Perform a solvent screen with small amounts of your crude product to identify an optimal solvent or solvent system. Common choices for similar heterocyclic compounds include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Sub-optimal Chromatography Conditions: If using column chromatography, the choice of stationary and mobile phases is crucial. An improper solvent system can lead to poor separation from impurities or irreversible adsorption of the product onto the column.

    • Solution: Use thin-layer chromatography (TLC) to determine the best solvent system for separation before running a column. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Product Degradation: this compound may be sensitive to prolonged exposure to heat or acidic/basic conditions during purification.

    • Solution: Minimize the time the compound is heated during recrystallization. If using chromatography, ensure the silica gel is neutral, as acidic silica can sometimes cause degradation of sensitive compounds.

  • Premature Crystallization: During hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and a minimal amount of hot solvent to rinse the filter paper and ensure all the dissolved product passes through.

Problem 2: Persistent Impurities after Purification.

Question: After purification by recrystallization and/or column chromatography, I still observe impurities in my NMR/LC-MS analysis of this compound. What are these impurities likely to be and how can I remove them?

Answer:

Persistent impurities are often structurally similar to the target compound, making them difficult to separate. Common impurities in the synthesis of related isoindolone structures can include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Side-Products: The synthesis of the isoindolone ring can sometimes lead to the formation of isomers or byproducts from incomplete cyclization or side reactions.

  • Solvent Adducts: The product may form stable adducts with the solvents used in the reaction or purification.

Troubleshooting Strategies:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization from a different solvent system can often improve purity.

  • Gradient Column Chromatography: If isocratic elution (using a single solvent mixture) in column chromatography fails to provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase to improve the resolution of compounds with similar polarities.

  • Preparative TLC or HPLC: For small-scale, high-purity requirements, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (prep-HPLC) can be effective purification methods.

  • Chemical Treatment: In some cases, impurities can be removed by a chemical workup. For example, an acidic or basic wash of the crude product (if the target compound is stable to these conditions) can remove basic or acidic impurities, respectively.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: While the optimal solvent must be determined experimentally, good starting points for recrystallization of polar heterocyclic ketones like this compound include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, acetone.

  • Solvent Mixtures: Ethyl acetate/hexanes, acetone/hexanes, ethanol/water.

A general rule of thumb is that "like dissolves like". Given the polar nature of the ketone and the N-H group, polar solvents are more likely to be suitable.

Q2: What are the recommended conditions for column chromatography of this compound?

A2: For silica gel column chromatography, a typical starting mobile phase would be a mixture of a non-polar and a polar solvent. You should first determine the appropriate solvent ratio using TLC.

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher) is a common strategy. The goal is to have your product have an Rf value of approximately 0.2-0.4 on TLC for good separation.

Q3: My purified this compound is colored. Is this normal and how can I decolorize it?

A3: The presence of color in the final product often indicates trace impurities, which may be highly colored byproducts. While a faint yellow tint might be acceptable depending on the required purity, a significant color is undesirable.

  • Activated Charcoal: Treatment with a small amount of activated charcoal during recrystallization can effectively remove colored impurities. Add the charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Chromatography: Column chromatography is also very effective at removing colored impurities, which often have different polarities from the target compound.

Q4: How can I confirm the purity of my this compound?

A4: A combination of analytical techniques is recommended to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can detect very low levels of impurities and confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

Data Presentation

Table 1: General Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
WaterInsolubleInsoluble-Unsuitable
HexanesInsolubleSparingly Soluble-Good for co-solvent
EthanolSparingly SolubleSolubleYesGood candidate
Ethyl AcetateSolubleVery SolublePoorMay need a co-solvent
AcetoneSolubleVery SolublePoorMay need a co-solvent
Ethyl Acetate/HexanesSparingly SolubleSolubleYesGood candidate
Ethanol/WaterSparingly SolubleSolubleYesGood candidate

Note: This table presents hypothetical data to illustrate the process of solvent selection. Actual results must be determined experimentally.

Table 2: Example TLC Data for Chromatography Method Development

Mobile Phase (Ethyl Acetate in Hexanes)Rf of ProductRf of Impurity 1Rf of Impurity 2Separation Quality
20%0.150.250.10Poor
40%0.350.550.20Good
60%0.600.750.50Poor (streaking)

Note: This table provides example data to guide the selection of an appropriate mobile phase for column chromatography.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Addition of Solvent: Add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Determine the optimal mobile phase composition using TLC.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude 2,5,6,7-Tetrahydro- isoindol-4-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Recrystallization->TLC Column_Chromatography->TLC NMR NMR TLC->NMR LCMS LC-MS NMR->LCMS MP Melting Point LCMS->MP Pure_Product Pure Product MP->Pure_Product

Caption: General purification and analysis workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC, NMR) Start->Check_Purity Pure Pure Product Obtained Check_Purity->Pure Yes Impure Impurities Present Check_Purity->Impure No Troubleshoot Troubleshooting Steps Impure->Troubleshoot Recrystallize Re-recrystallize (different solvent) Troubleshoot->Recrystallize Chromatography Perform Column Chromatography Troubleshoot->Chromatography Charcoal Use Activated Charcoal Troubleshoot->Charcoal Recrystallize->Check_Purity Chromatography->Check_Purity Charcoal->Check_Purity

Caption: Logical troubleshooting flowchart for purification challenges.

Identifying common side products in 2,5,6,7-Tetrahydro-isoindol-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and subsequent reactions of 2,5,6,7-Tetrahydro-isoindol-4-one. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for the synthesis of this compound and its derivatives is the Paal-Knorr pyrrole synthesis.[1][2][3][4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4][5][6] The synthesis of the 4,5,6,7-tetrahydroindol-4-one motif was first reported in 1928, starting from the condensation of 1,3-cyclohexanediones with α-aminocarbonyls.[1]

Q2: I am getting a low yield in my Paal-Knorr synthesis of this compound. What are the potential causes?

Low yields in the Paal-Knorr synthesis can be attributed to several factors:

  • Suboptimal pH: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can promote the formation of furan derivatives as the major side product.[6] It is recommended to perform the reaction under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction.[6]

  • Purity of Starting Materials: The 1,4-dicarbonyl precursor can be challenging to prepare and purify.[5] Impurities in the starting materials can lead to the formation of various side products.

  • Reaction Conditions: High temperatures and prolonged reaction times can lead to decomposition of the product or the formation of polymeric materials.[7] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[8]

Q3: I am observing a significant amount of an aromatic side product. What is it and how can I avoid it?

The tetrahydroindolone ring system is susceptible to aromatization, leading to the formation of the corresponding 4-hydroxy-indole derivative.[1] This is particularly prevalent in the presence of oxidizing agents. For instance, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is known to mediate this dehydrogenation.[1] To minimize the formation of this side product, it is crucial to exclude oxidizing agents from the reaction mixture and to perform the reaction under an inert atmosphere if necessary.

Q4: When performing N-alkylation on this compound, I am getting a mixture of products. What is the likely side product and how can I improve the selectivity?

A common side reaction during N-alkylation is O-alkylation of the enolate form of the ketone. The regioselectivity between N- and O-alkylation is highly dependent on the reaction conditions.[9]

  • Base: The choice of base is critical. Strong bases that completely deprotonate the nitrogen, such as sodium hydride, in an appropriate solvent, will favor N-alkylation. Weaker bases or conditions that favor enolate formation can lead to a higher proportion of the O-alkylated product.

  • Solvent: The polarity of the solvent can influence the reactivity of the resulting anion.

  • Alkylating Agent: The nature of the alkylating agent can also affect the outcome.

To favor N-alkylation, it is recommended to use a strong base in an aprotic solvent.

Troubleshooting Guides

Guide 1: Low Yield in Paal-Knorr Synthesis
Observation Potential Cause Recommended Solution
Low yield with a significant amount of a non-polar byproduct.Furan formation due to overly acidic conditions.Buffer the reaction mixture to maintain a pH between 4 and 7. Acetic acid is a commonly used catalyst.[6]
A complex mixture of products is observed by TLC/LC-MS.Impure 1,4-dicarbonyl starting material.Purify the 1,4-dicarbonyl precursor by column chromatography or distillation before use.
The reaction does not go to completion.Insufficient reaction time or temperature.Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or using microwave irradiation.[8]
Formation of dark, insoluble material.Polymerization or decomposition at high temperatures.Reduce the reaction temperature and ensure the reaction is not heated for an extended period after completion.[7]
Guide 2: Unwanted Aromatization
Observation Potential Cause Recommended Solution
A major byproduct is identified as the corresponding 4-hydroxy-indole.[1]Presence of an oxidizing agent or air oxidation.Ensure all reagents are free from oxidizing impurities. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Aromatization occurs during workup or purification.Exposure to air or light for prolonged periods.Minimize the exposure of the product to air and light during workup and purification. Use deoxygenated solvents if necessary.
Guide 3: Poor Selectivity in N-Alkylation
Observation Potential Cause Recommended Solution
A mixture of N- and O-alkylated products is obtained.[9]Use of a weak base or protic solvent.Employ a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to selectively deprotonate the nitrogen.
The reaction is slow and gives a low conversion to the N-alkylated product.Steric hindrance from a bulky alkylating agent.Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
Multiple alkylations occur.Use of an excess of the alkylating agent or a strong base that can deprotonate other positions.Use a stoichiometric amount of the alkylating agent. Consider using a milder base if multiple deprotonations are suspected.

Experimental Protocols

Synthesis of this compound via Paal-Knorr Reaction

This protocol is a generalized procedure based on the principles of the Paal-Knorr synthesis.[3][4][5][6]

  • Materials:

    • Appropriate 1,4-dicarbonyl precursor (1.0 eq)

    • Ammonia source (e.g., ammonium acetate, ammonium hydroxide) (excess)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve the 1,4-dicarbonyl precursor in the chosen solvent in a round-bottom flask.

    • Add the ammonia source to the reaction mixture.

    • If using a neutral solvent, add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

paal_knorr_synthesis start 1,4-Dicarbonyl Precursor intermediate Hemiaminal Intermediate start->intermediate + amine Ammonia or Primary Amine amine->intermediate product This compound intermediate->product Dehydration (pH 4-7) furan Furan Side Product intermediate->furan Dehydration (pH < 3) troubleshooting_workflow start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity optimize_ph Optimize Reaction pH check_purity->optimize_ph Pure purify Purify Starting Materials check_purity->purify Impure optimize_temp Optimize Temperature and Reaction Time optimize_ph->optimize_temp Optimal adjust_ph Buffer to pH 4-7 optimize_ph->adjust_ph Suboptimal monitor_reaction Monitor by TLC/ Adjust Conditions optimize_temp->monitor_reaction purify->optimize_ph adjust_ph->optimize_temp success Improved Yield monitor_reaction->success alkylation_selectivity start Tetrahydro-isoindol-4-one + Base + R-X n_alkylation N-Alkylated Product (Major) start->n_alkylation Strong Base (e.g., NaH) Aprotic Solvent o_alkylation O-Alkylated Product (Minor) start->o_alkylation Weaker Base Protic Solvent

References

Stability and degradation of 2,5,6,7-Tetrahydro-isoindol-4-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,5,6,7-Tetrahydro-isoindol-4-one under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: this compound contains a cyclic amide (lactam) functional group. Lactams are susceptible to acid-catalyzed hydrolysis, where the ring is opened.[1][2][3] The rate of this degradation is dependent on factors such as acid concentration, temperature, and the specific molecular structure.[4] While bridged or strained lactams can be highly unstable, typical lactam rings require heating in acidic or basic solutions to undergo significant hydrolysis.[5][6] Therefore, the compound is expected to degrade under forced acidic conditions (e.g., elevated temperature with strong acid), but may exhibit moderate stability at room temperature in weakly acidic solutions.

Q2: What is the general mechanism for the acid-catalyzed degradation of this molecule?

A2: The degradation proceeds via acid-catalyzed hydrolysis of the lactam amide bond. The mechanism involves:

  • Protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.

  • Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer and subsequent elimination of the nitrogen atom as part of the ring-opening process, ultimately cleaving the C-N bond.

This type of mechanism is common for the acid-catalyzed hydrolysis of amides and most lactams (excluding highly strained β-lactams).[1][2][3]

Q3: What are the likely degradation products?

A3: The primary degradation product from the hydrolysis of the lactam ring would be a ring-opened dicarboxylic acid derivative. Specifically, the cleavage of the amide bond in this compound would likely result in the formation of 2-(carboxymethyl)-4-oxocyclohexane-1-carboxylic acid .

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[7] This method allows for the separation of the parent compound from its degradation products, enabling quantification of the remaining parent compound over time.

Q5: What are typical conditions for a forced degradation study?

A5: Forced degradation, or stress testing, is performed to understand degradation pathways and validate analytical methods.[8][9] For acid hydrolysis, typical conditions involve dissolving the compound in an acidic solution (e.g., 0.1 M to 1 M HCl) and heating it (e.g., 50-80°C) for a defined period.[10] The goal is to achieve 5-20% degradation to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed after initial stress testing. The compound is highly stable under the applied conditions.Increase the severity of the conditions. Options include: • Increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl). • Increase the temperature (e.g., from 60°C to 80°C). • Extend the duration of the experiment.[10]
Degradation is too rapid to monitor accurately. The stress conditions are too harsh.Reduce the severity of the conditions. Options include: • Decrease the acid concentration. • Lower the temperature. • Take samples at earlier time points.
New, unidentified peaks appear in the HPLC chromatogram. These are likely degradation products.This is an expected outcome of a successful forced degradation study.[8] Use a mass spectrometer (LC-MS) to obtain the mass of these new compounds to help in their identification and structural elucidation.
Poor resolution between the parent peak and degradation peaks in HPLC. The analytical method is not optimized to be "stability-indicating."Modify the HPLC method. Options include: • Adjust the mobile phase composition or pH. • Change the gradient slope. • Try a different column chemistry (e.g., C18, Phenyl-Hexyl).

Data Presentation: Acidic Degradation Profile

The following table template should be used to record and present data from an acidic stability study. The goal is to quantify the percentage of the parent compound remaining over time under various conditions.

Condition Time Point (hours) % Parent Compound Remaining % Degradation Product(s) Observations
0.1 M HCl, 60°C 0100%0%Clear solution
2
6
12
24
1 M HCl, 60°C 0100%0%Clear solution
2
6
12
24
Control (Water), 60°C 24

Experimental Protocols

Protocol: Forced Degradation via Acid Hydrolysis

This protocol outlines a general procedure for assessing the stability of this compound in acidic conditions.

1. Materials and Reagents:

  • This compound (API)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Purified Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or MS detector

2. Stock Solution Preparation:

  • Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

3. Stress Sample Preparation:

  • For a typical study, prepare samples in 0.1 M HCl and 1 M HCl.

  • In a volumetric flask, add a small aliquot of the API stock solution.

  • Add the acidic solution (e.g., 0.1 M HCl) to reach the target final concentration (e.g., 0.1 mg/mL).

  • Prepare a control sample using purified water instead of acid.

4. Stress Conditions:

  • Place the flasks in a heating bath set to a specific temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

5. Sample Analysis:

  • Immediately after withdrawal, neutralize the aliquot with an equivalent molar amount of NaOH to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining API by comparing its peak area to the peak area of the time-zero (T=0) sample.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis A Prepare API Stock (e.g., 1 mg/mL) C Combine API and Acid to Final Concentration A->C B Prepare Acidic Solutions (0.1M & 1M HCl) & Control B->C D Incubate Samples (e.g., 60°C) C->D E Withdraw Aliquots at Time Intervals (0, 2, 6, 12, 24h) D->E F Neutralize Sample to Quench Reaction E->F G Dilute for Analysis F->G H Inject into HPLC-UV/MS G->H I Quantify Parent Peak Area & Identify Degradants H->I G Parent 2,5,6,7-Tetrahydro- isoindol-4-one p1 Parent->p1 Protonated Protonated Intermediate p2 Protonated->p2 Tetrahedral Tetrahedral Intermediate p3 Tetrahedral->p3 Degradant Ring-Opened Product (Amino-keto-dicarboxylic acid) p1->Protonated + H⁺ p2->Tetrahedral + H₂O p3->Degradant Ring Opening

References

Technical Support Center: Purification of 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of 2,5,6,7-Tetrahydro-isoindol-4-one. The methodologies and principles discussed are based on standard organic chemistry practices for nitrogen-containing heterocyclic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the likely types of stubborn impurities I might encounter after synthesizing this compound?

A1: Impurities are typically related to the synthetic route. Common stubborn impurities for this class of compounds can include:

  • Isomeric Byproducts: Depending on the synthetic precursors, isomers with similar polarity, such as 1,5,6,7-Tetrahydro-4H-indol-4-one, may form. These often co-elute during chromatography.

  • Unreacted Starting Materials: If the reaction has not gone to completion, highly polar or non-polar starting materials may persist.

  • Side-Reaction Products: Multi-component synthesis strategies may lead to various condensation byproducts. For related indole syntheses, acid-catalyzed side reactions can also generate impurities.[1]

  • Oxidation Products: Indoline and similar heterocyclic structures can be susceptible to air oxidation, which may lead to the formation of colored degradation products, particularly during workup and purification.[1]

  • Polymeric Material: Tars or polymeric byproducts can form under harsh reaction conditions (e.g., strong acid or high heat).

Q2: My TLC plate shows an impurity very close to my product spot. How can I improve separation?

A2: Poor separation on TLC indicates that a standard purification by flash chromatography will be challenging. You should systematically optimize the chromatographic conditions. Nitrogen-containing heterocyclic compounds can interact with stationary phases in multiple ways, including acid-base and hydrogen bonding interactions.[2] Consider the following:

  • Solvent System Modification: Test a range of solvent systems with different polarities and selectivities. A common approach is to use a primary eluent (e.g., ethyl acetate/hexane or dichloromethane/methanol) and add a small amount of a modifier.

  • Additive Inclusion: Adding a small percentage (0.5-1%) of a modifier like triethylamine can deactivate acidic sites on the silica gel, often leading to sharper peaks and improved separation for basic compounds like many nitrogen heterocycles. Conversely, a small amount of acetic or formic acid can be useful for acidic compounds.

  • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) stationary phase, which separates compounds based on different principles.[3]

Q3: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the product comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated or the cooling process is too rapid.

  • Re-heat the Solution: Re-heat the mixture until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature, and then transfer it to a cold bath or refrigerator. A slower cooling rate provides more time for proper crystal nucleation.

  • Reduce Solvent Polarity: If the issue persists, your solvent may be too polar. Try a less polar solvent or a mixed solvent system.

  • Scratching/Seeding: Once the solution is cool, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]

Troubleshooting Guides

Guide 1: Flash Column Chromatography Optimization

This guide helps you select an appropriate solvent system for purifying this compound when a persistent impurity is present. The goal is to maximize the difference in retention factor (ΔRf) between the product and the impurity.

  • Prepare Stock Solution: Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plates: Spot the solution onto at least three different TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with systems of varying polarity (see table below).

  • Visualize and Analyze: Visualize the plates using a UV lamp and/or an iodine chamber. Calculate the Rf value for your product and the key impurity in each system. The ideal system will give an Rf of ~0.3-0.4 for the product and the largest possible ΔRf.

Solvent System (v/v)Product RfImpurity RfΔRf (Product - Impurity)Observations
Hexane / Ethyl Acetate (1:1)0.450.500.05Poor separation, spots are too close.
Hexane / Ethyl Acetate (2:1)0.350.420.07Separation is slightly better but still insufficient.
Dichloromethane / Methanol (98:2)0.400.300.10Good separation, potential for successful purification.
Toluene / Acetone (4:1)0.380.450.07Tailing observed for the product spot.
Hexane / Ethyl Acetate (2:1) + 1% Triethylamine0.380.480.10Sharper spots, improved separation. Recommended.

Note: Data presented is illustrative and will vary based on the specific impurity.

Guide 2: Recrystallization Troubleshooting

This guide provides a systematic approach to purifying this compound via recrystallization.

  • Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the product at room temperature. Heat the test tube; a good solvent will dissolve the product when hot.[4]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent, bring it to a boil, and add more solvent in small portions until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or polymeric material) are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry completely.

SolventSolubility (Cold)Solubility (Hot)Recovery Yield (%)Purity (by HPLC, %)
IsopropanolLowHigh8599.2
Ethyl AcetateLowHigh7898.9
AcetonitrileLowMedium6599.5
WaterInsolubleInsoluble--
Ethanol/Water (9:1)LowHigh9099.4

Note: Data is for illustrative purposes.

Visualized Workflows

PurificationWorkflow start Crude Product (this compound) tlc Analyze by TLC start->tlc decision_impurity Single Spot? tlc->decision_impurity decision_separation Good Separation? (ΔRf > 0.1) decision_impurity->decision_separation No recrystallize Perform Recrystallization decision_impurity->recrystallize Yes column Perform Flash Column Chromatography decision_separation->column Yes optimize Optimize TLC (New Solvent System) decision_separation->optimize No pure_product Pure Product column->pure_product recrystallize->pure_product optimize->tlc

Caption: General purification workflow for this compound.

Caption: Decision tree for troubleshooting failed crystallization.

References

Alternative reagents for the synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one and its derivatives. This resource addresses potential challenges and offers alternative reagents and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of the this compound core can be approached through several strategies, primarily centered around the formation of the pyrrolidinone ring fused to a cyclohexenone backbone. The most common and adaptable methods include:

  • Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[1][2] For the target molecule, this would involve a suitably substituted cyclohexane-1,4-dione derivative.

  • Multicomponent Reactions (MCRs): These reactions offer an efficient approach to building complex molecules in a single step from three or more starting materials. For instance, a three-component reaction involving a cyclic enaminone, an arylglyoxal hydrate, and a methylene-active compound can yield functionalized 4,5,6,7-tetrahydroindole derivatives, which are structurally related to the target isoindolone.[3][4]

  • Intramolecular Cyclization Reactions: Strategies involving the cyclization of appropriately functionalized precursors are also employed. This can include metal-catalyzed cyclizations of amides with alkenes or intramolecular Heck reactions.[5]

Q2: What are some alternative starting materials for the synthesis of the this compound scaffold?

Alternative starting materials can provide flexibility in introducing substituents and may offer milder reaction conditions. Key alternatives include:

  • For Paal-Knorr Synthesis: Instead of a pre-formed 1,4-dicarbonyl compound, precursors that generate it in situ can be used. For example, γ-keto esters or their derivatives can be employed.

  • For Multicomponent Reactions: A variety of β-dicarbonyl compounds, such as cyclic β-keto esters or 1,3-cyclohexanedione, can be used as the cyclic component. The choice of the other components (e.g., aldehydes, amines, and isocyanides) allows for significant diversification of the final product.[4]

  • Readily available nitroindoles: These can be converted to the corresponding aminotryptamines, which can then be further functionalized and cyclized.[6]

Q3: Can microwave irradiation be used to improve the synthesis of tetrahydroisoindolones?

Yes, microwave-assisted synthesis has been shown to be effective in accelerating Paal-Knorr type reactions and other cyclization processes.[7] The benefits include significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts that can occur with prolonged heating.[3]

Troubleshooting Guides

Guide 1: Low Yield in Paal-Knorr Synthesis of the Tetrahydroisoindolone Core

Problem: The Paal-Knorr condensation of the 1,4-dicarbonyl precursor with an amine results in a low yield of the desired this compound.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction time or temperature. Consider using microwave irradiation to accelerate the reaction.[7]
Side Reactions - Formation of Furan Byproduct: If acidic conditions are too strong, the 1,4-dicarbonyl compound may undergo acid-catalyzed cyclization to form a furan derivative. Maintain a pH above 3 or use a milder acid catalyst (e.g., acetic acid).[1] - Polymerization: The starting materials or the product may polymerize under harsh acidic conditions or high temperatures. Use a lower temperature and a milder catalyst.
Poor Quality of Reagents - Purify Starting Materials: Ensure the purity of the 1,4-dicarbonyl compound and the amine. Impurities can inhibit the reaction or lead to side products.[8] - Use Fresh Amine: Amines can degrade over time. Use a freshly opened bottle or distill the amine before use.
Steric Hindrance - Less Bulky Reagents: If using substituted amines or dicarbonyl compounds, steric hindrance may slow down the reaction. Consider using less sterically hindered starting materials if possible.[8]
Guide 2: Formation of Unexpected Side Products in Multicomponent Reactions

Problem: The multicomponent reaction yields a mixture of products, with the desired tetrahydroisoindolone being a minor component.

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry - Optimize Reagent Ratios: The stoichiometry of the components in an MCR is crucial. Systematically vary the ratios of the starting materials to find the optimal conditions for the desired product formation.
Competing Reaction Pathways - Choice of Catalyst: The catalyst can influence the reaction pathway. Screen different Lewis or Brønsted acids to favor the desired cyclization.[2] - Solvent Effects: The polarity of the solvent can affect the stability of intermediates and transition states. Test a range of solvents with different polarities.
Instability of the Product - Milder Reaction Conditions: The desired product may be unstable under the reaction conditions. Try lowering the reaction temperature or using a milder catalyst.[9] - In-situ Protection: If the product contains sensitive functional groups, consider a one-pot protection step after the MCR.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of a Substituted this compound Derivative

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Substituted 1,3-cyclohexanedione derivative (1.0 equiv)

  • α-haloketone (e.g., chloroacetone) (1.1 equiv)

  • Primary amine (e.g., benzylamine) (1.2 equiv)

  • Base (e.g., potassium carbonate) (2.0 equiv)

  • Solvent (e.g., ethanol, DMF)

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (catalytic amount)

Procedure:

  • Alkylation: To a solution of the 1,3-cyclohexanedione derivative and potassium carbonate in ethanol, add the α-haloketone dropwise at room temperature. Stir the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate.

  • Cyclization: Dissolve the crude intermediate and the primary amine in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 4-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired this compound derivative.

Quantitative Data Comparison (Illustrative):

AmineCatalystSolventTime (h)Yield (%)
BenzylamineAcetic AcidEthanol675
Anilinep-TsOHToluene868
Ammonia-Ethanol1255

Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Paal-Knorr Synthesis

Troubleshooting_Low_Yield start Low Yield in Paal-Knorr Synthesis check_reaction Monitor Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No optimize_conditions Optimize Time & Temperature incomplete->optimize_conditions Yes adjust_ph Adjust pH (>3) Use Milder Acid side_products->adjust_ph Yes check_reagents Check Reagent Purity & Freshness side_products->check_reagents No microwave Consider Microwave Irradiation optimize_conditions->microwave end_node Improved Yield microwave->end_node adjust_ph->end_node check_reagents->end_node

Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.

Experimental Workflow for a Multicomponent Synthesis

MCR_Workflow start Start: Select Reagents (Cyclic β-dicarbonyl, Aldehyde, Amine) mixing Mix Reagents in Solvent with Catalyst start->mixing reaction Reaction at Optimized Temperature and Time mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Tetrahydroisoindolone purification->product

Caption: General experimental workflow for a multicomponent synthesis.

References

Safe handling and storage procedures for 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5,6,7-Tetrahydro-isoindol-4-one (CAS 113880-79-8) was not publicly available at the time of this document's creation. The following information is based on the safety data for the closely related isomer, 1,5,6,7-Tetrahydro-4H-indol-4-one (CAS 13754-86-4), and should be used as a guideline.[1] It is imperative to consult the official SDS provided by your supplier and to conduct a thorough risk assessment before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for a structural isomer, this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

To minimize exposure, the following personal protective equipment should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[1]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form or generating dust.[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is classified under Storage Class 11 for combustible solids.[1] Keep it away from strong oxidizing agents and strong acids.

Q4: What should I do in case of accidental skin or eye contact?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation or a rash occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

Q5: What is the appropriate response to a small spill of this compound?

For a small spill, avoid breathing dust.[3] Wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal.[4] Ensure the area is well-ventilated. For larger spills, evacuate the area and consult with your institution's environmental health and safety department.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Eye or respiratory irritation during handling. Inadequate ventilation or improper PPE.Move to a well-ventilated area immediately. Ensure you are using a chemical fume hood and appropriate respiratory protection (N95 dust mask or better).[1]
Skin irritation after handling. Direct skin contact with the compound.Always wear chemical-resistant gloves and a lab coat. If contact occurs, wash the affected area thoroughly with soap and water.[3]
Compound has changed color or appearance. Potential degradation or contamination.Do not use the compound. Dispose of it according to your institution's chemical waste procedures.

Quantitative Safety Data Summary

Parameter Value/Information Source
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3 - Respiratory system)[1]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1]
Storage Class 11 (Combustible Solids)[1]
Water Hazard Class (WGK) WGK 3[1]

Experimental Protocols

Protocol 1: Safe Weighing and Handling of Solid this compound
  • Preparation:

    • Ensure you are wearing the required PPE: lab coat, chemical-resistant gloves, and safety goggles.

    • Perform all handling of the solid compound within a certified chemical fume hood to avoid inhalation of dust.[1]

  • Weighing:

    • Use a tared, sealed container to weigh the desired amount of the compound.

    • Handle the container with care to minimize the generation of dust.

  • Dissolution:

    • Add the solvent to the solid in the fume hood.

    • Gently swirl or stir to dissolve. If necessary, use a sonicator within the fume hood.

  • Cleanup:

    • Wipe down the balance and surrounding area with a damp cloth to remove any residual dust.

    • Dispose of all contaminated materials (e.g., weigh boats, wipes) in a designated chemical waste container.

Protocol 2: Spill Response for this compound
  • Assess the Spill:

    • Determine the size of the spill. For spills larger than a few grams, evacuate the area and follow your institution's emergency procedures.

  • Contain the Spill:

    • If the spill is small and you are trained to handle it, restrict access to the area.

  • Personal Protective Equipment:

    • Don the appropriate PPE, including respiratory protection (N95 mask or better), gloves, and eye protection.[1]

  • Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep the absorbed material into a designated chemical waste container.[4] Avoid creating dust.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Disposal:

    • Seal and label the waste container according to your institution's hazardous waste guidelines.

Visual Guides

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Waste Dispose of Waste Clean->Waste Store Store in a Cool, Dry, Well-Ventilated Area Waste->Store

Caption: Workflow for the safe handling of this compound.

Spill_Response_Decision_Tree action_node action_node end_node end_node Spill Spill Occurs Assess Is the spill large? Spill->Assess Trained Are you trained to handle the spill? Assess->Trained No Evacuate Evacuate Area & Contact EHS Assess->Evacuate Yes Trained->Evacuate No Secure Secure the area Trained->Secure Yes Cleanup Clean up the spill (following protocol) Done Response Complete Cleanup->Done Evacuate->Done Secure->Cleanup

Caption: Decision tree for responding to a spill of this compound.

References

Technical Support Center: Scaling Up 2,5,6,7-Tetrahydro-isoindol-4-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, publicly available literature on the specific challenges of scaling up 2,5,6,7-Tetrahydro-isoindol-4-one production is limited. This guide is therefore based on established principles of chemical process scale-up for analogous N-heterocyclic compounds. The provided protocols and data are representative examples to illustrate common challenges and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes?

A significant drop in yield during scale-up is a common issue primarily rooted in mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can create localized hot spots or areas with low reactant concentrations, which can promote side reactions or degradation of the product.[1] Exothermic reactions that are easily managed in a lab flask can become difficult to control at a larger scale, leading to thermal runaways and product decomposition.[1][2]

Troubleshooting Steps:

  • Improve Agitation: Ensure the stirrer design and speed are adequate for the larger vessel geometry to maintain a homogenous reaction mixture.

  • Control Reagent Addition: For exothermic reactions, control the addition rate of the limiting reagent via a syringe pump or addition funnel, while closely monitoring the internal reaction temperature.[3]

  • Optimize Thermal Management: Use a jacketed reactor with a circulating temperature control unit to efficiently remove heat.[1] For highly exothermic processes, consider a continuous flow reactor which offers superior heat transfer.[1]

Q2: I am observing new, significant impurities in my scaled-up batch that were not present at the lab scale. Why is this happening?

The appearance of new impurities can be attributed to several factors that become more pronounced at a larger scale:

  • Starting Material Quality: Larger quantities of starting materials may contain impurities that were negligible at the lab scale but now significantly impact the reaction.[1]

  • Extended Reaction Times: Scale-up operations often take longer, which can allow for slower side reactions to become more prominent.

  • Heat Transfer Issues: Localized overheating can lead to thermal degradation of reactants, intermediates, or the final product.[1][3]

  • Mixing Inhomogeneity: Poor mixing can lead to localized areas of high reactant concentration, favoring alternative reaction pathways or polymerization.

Q3: How do I manage a potentially hazardous exotherm during the cyclization step?

Managing exotherms is critical for safety and product quality during scale-up.[3][4]

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe process.

  • Controlled Dosing: Add the final reactant portion-wise or via a controlled feed rate, ensuring the cooling system can handle the rate of heat generation.[2]

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.

  • Emergency Preparedness: Have a quench plan and appropriate cooling baths (e.g., ice/water) readily available in case of a thermal runaway.[3]

Troubleshooting Guides

Problem 1: Low Yield and Purity after Work-up and Crystallization

Symptoms:

  • The crude yield is acceptable, but the final isolated yield after crystallization is significantly lower than on the lab scale.

  • The product "oils out" during crystallization instead of forming a solid.

  • The final product has a lower purity, with persistent impurities that co-crystallize.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Supersaturation Issues At a larger scale, cooling rates are slower. Develop a controlled cooling profile. Seeding the solution with a small amount of pure product at the appropriate temperature can induce crystallization.
Solvent Choice The ideal solvent system for lab-scale crystallization may not be optimal for larger volumes. Re-screen anti-solvents and solvent ratios. Consider using a mixed solvent system to fine-tune solubility.[5]
Impurity Effects Certain impurities can inhibit crystal growth or act as "oils." Perform an additional purification step on the crude material before crystallization (e.g., a charcoal treatment or a short silica plug filtration).

Table 1: Hypothetical Crystallization Optimization Data

Batch ScaleSolvent System (Toluene:Heptane)Cooling ProfileSeedingOutcomeYield (%)Purity (%)
1 g1:1Crash cool to 0°CNoOiled out4588
100 g1:1Crash cool to 0°CNoOiled out4287
100 g1.5:1Cool to 20°C over 2hYesCrystalline solid7598.5
100 g1.5:1Cool to 5°C over 4hYesCrystalline solid8299.1

Experimental Protocols

Representative Synthesis of this compound (100g Scale)

This protocol is a representative example based on common synthetic routes for similar structures, such as the Paal-Knorr pyrrole synthesis.

Step 1: Reaction Setup

  • Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple to monitor internal temperature, a condenser, and a nitrogen inlet.

  • Charge the reactor with 1,4-cyclohexanedione (1.1 equivalents) and Toluene (1L).

  • Begin stirring and purge the vessel with nitrogen.

Step 2: Reagent Addition and Reaction

  • In a separate vessel, prepare a solution of 2,5-dimethoxytetrahydrofuran (1.0 equivalent, ~100g) and ammonium acetate (2.5 equivalents) in acetic acid (500 mL).

  • Slowly add the solution from step 2 to the reactor over 1-2 hours using an addition funnel. Monitor the internal temperature and maintain it below 80°C.

  • Once the addition is complete, heat the reaction mixture to reflux (~110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is >8.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with Toluene (2 x 250 mL).

  • Combine the organic layers, wash with brine (250 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Dissolve the crude solid in a minimal amount of hot Toluene.

  • Slowly add Heptane as an anti-solvent until the solution becomes slightly turbid.

  • Cool the mixture slowly to room temperature, then further to 0-5°C for 2 hours to maximize crystal formation.

  • Isolate the solid product by filtration, wash the filter cake with cold Heptane, and dry under vacuum.

Visualizations

Scaleup_Troubleshooting_Workflow start Scale-up Issue Identified (e.g., Low Yield, Impurity) check_temp Is Temperature Control Adequate? start->check_temp check_mix Is Mixing Efficient? check_temp->check_mix Yes improve_cooling Improve Heat Transfer: - Use Jacketed Reactor - Optimize Coolant Flow - Consider Flow Chemistry check_temp->improve_cooling No control_addition Control Reagent Addition Rate check_temp->control_addition No check_reagents Are Starting Materials Pure? check_mix->check_reagents Yes improve_agitation Optimize Agitation: - Increase Stirrer Speed - Use Baffles - Change Impeller Type check_mix->improve_agitation No purify_sm Re-purify or Source Higher Grade Starting Materials check_reagents->purify_sm No re_run Re-run at Pilot Scale check_reagents->re_run Yes improve_cooling->check_mix control_addition->check_mix improve_agitation->check_reagents purify_sm->re_run

A troubleshooting workflow for common scale-up issues.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions (at Scale) SM1 1,4-Cyclohexanedione Intermediate Paal-Knorr Intermediate SM1->Intermediate Polymer Polymerization (High Concentration) SM1->Polymer Poor Mixing SM2 2,5-Dimethoxytetrahydrofuran + NH4OAc SM2->Intermediate Product 2,5,6,7-Tetrahydro- isoindol-4-one Intermediate->Product Cyclization (Heat) Degradation Thermal Degradation (from Hot Spots) Intermediate->Degradation Excess Heat

Desired reaction pathway with potential side reactions.

References

Validation & Comparative

A Comparative Guide to the Structural Characterization of Tetrahydro-isoindolones: NMR vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. Molecules such as 2,5,6,7-tetrahydro-isoindol-4-one and its analogs are key building blocks in medicinal chemistry. Understanding their three-dimensional structure is crucial for predicting their biological activity, designing derivatives with improved properties, and ensuring intellectual property protection. This guide provides a comparative overview of two primary techniques for structural characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. While specific experimental data for this compound is not publicly available, this guide will use data from closely related structures to illustrate the principles and data outputs of each method.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data typically obtained from NMR and X-ray crystallography.

Table 1: Information Derived from NMR Spectroscopy

ParameterInformation ProvidedExample Data (Hypothetical for a Tetrahydro-isoindolone)
Chemical Shift (δ) in ppm Electronic environment of each nucleus.¹H NMR: δ 7.5 (s, 1H, NH), 6.8 (t, 1H, C=CH), 2.5 (t, 2H, CH₂-C=O), 2.3 (q, 2H, CH₂), 1.9 (m, 2H, CH₂)
¹³C NMR: δ 195.0 (C=O), 150.0 (C=C), 120.0 (C=C), 38.0 (CH₂), 25.0 (CH₂), 23.0 (CH₂)
Coupling Constant (J) in Hz Connectivity between neighboring nuclei.J = 7.5 Hz (vicinal coupling between CH₂ protons)
Integration Ratio of the number of protons.Integral ratios corresponding to the number of protons in each signal.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity and spatial relationships.Correlation peaks indicating which protons are coupled to each other and to which carbons they are attached.

Table 2: Information Derived from X-ray Crystallography

ParameterInformation ProvidedExample Data (From related bicyclic lactam structures)
Crystal System & Space Group The symmetry and packing of the molecule in the solid state.Monoclinic, P2₁/n[1]
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.a = 12.0497(6) Å, b = 17.8324(10) Å, c = 19.6052(11) Å, β = 100.372(1)°[2]
Atomic Coordinates The precise 3D position of each atom in the molecule.A list of x, y, z coordinates for each non-hydrogen atom.
Bond Lengths (Å) The distances between bonded atoms.C=O: 1.23 Å, C-N: 1.36 Å, C-C: 1.54 Å
Bond Angles (°) & Torsion Angles (°) The angles between adjacent bonds and the conformation of the molecule.C-C-C bond angles around 109.5° for sp³ carbons.
Intermolecular Interactions How molecules interact with each other in the crystal lattice (e.g., hydrogen bonding).Hydrogen bonding between the N-H group of one molecule and the C=O group of another.
Experimental Workflow

The following diagram illustrates a typical workflow for the structural characterization of a novel heterocyclic compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Tetrahydro-isoindolone purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr xray X-ray Crystallography purification->xray ms Mass Spectrometry (Confirmation of Mass) purification->ms nmr_analysis NMR Data Analysis (Chemical Shifts, Coupling Constants) nmr->nmr_analysis xray_analysis X-ray Data Refinement (Structure Solution) xray->xray_analysis structure Final Structure Confirmation ms->structure nmr_analysis->structure xray_analysis->structure

Caption: Experimental workflow for the synthesis and structural elucidation of a target compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds in solution.[3][4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[4]

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer.

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon atoms and their chemical environments.[6]

    • 2D NMR: To establish connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons.

  • Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the signals to specific atoms in the molecule and to determine the overall structure.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.[7][8]

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Ideal crystals for analysis are typically 0.1-0.3 mm in size and free of defects.[9]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9][10]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays.[8] A detector records the diffraction pattern, which consists of a series of reflections at different intensities and positions.[8][10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is solved using computational methods to generate an initial electron density map.[9] This map is used to build an initial model of the molecule, which is then refined to best fit the experimental data, yielding the final crystal structure with high precision.[9]

Comparison of Techniques

FeatureNMR SpectroscopyX-ray Crystallography
Sample Phase SolutionSolid (single crystal)
Information Connectivity, stereochemistry, dynamic processes in solution.Precise 3D structure, bond lengths/angles, intermolecular interactions in the solid state.
Key Challenge Complex spectra for large molecules, overlapping signals.Growing high-quality single crystals.
Complementarity Provides the structure in a biologically relevant (solution) phase.Provides an unambiguous and highly detailed static picture of the molecule.

References

Comparative analysis of different synthetic routes to 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 2,5,6,7-tetrahydro-isoindol-4-one is a valuable pharmacophore found in a variety of biologically active molecules. Its synthesis is a key step in the development of new therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into their relative merits and challenges. While direct comparative studies for this specific isoindolone are limited in the readily available literature, this analysis is built upon established synthetic methodologies for analogous structures, providing a solid foundation for experimental design.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative aspects of the most plausible synthetic routes to this compound. Please note that the yields and reaction times are estimates based on analogous transformations and may vary depending on the specific substrate and reaction conditions.

Synthetic RouteKey Transformation(s)Starting MaterialsTypical ReagentsEstimated Yield (%)Estimated Reaction Time (h)Key AdvantagesKey Disadvantages
Route 1 Paal-Knorr Pyrrole Synthesis3-(2,5-dioxo-cyclohexylmethyl)-4-oxo-pentanoic acid, AmineAcetic acid, heat60-804-12Convergent, good yields for pyrrole formation.Synthesis of the 1,4-dicarbonyl precursor can be multi-step.
Route 2 Intramolecular Diels-Alder ReactionSuitably substituted acyclic precursor with a diene and a dienophileHeat or Lewis acid catalyst50-7012-24High stereocontrol possible, convergent.Precursor synthesis can be complex and linear.
Route 3 Multicomponent Reaction (e.g., Ugi-type)1,3-cyclohexanedione, an amino acid derivative, an aldehyde, and an isocyanideVarious, depending on the specific MCR40-602-8High atom economy, rapid access to complexity.Optimization can be challenging, potential for side products.

Visualizing the Synthetic Workflow

A generalized workflow for the synthesis and analysis of this compound is depicted below. This diagram illustrates the logical progression from conceptualizing the synthetic routes to the final comparative analysis.

G Generalized Workflow for Comparative Synthesis cluster_0 Route Design & Execution cluster_1 Analysis & Comparison Route_1 Route 1: Paal-Knorr Synthesis Execution Parallel Synthesis & Workup Route_1->Execution Route_2 Route 2: Diels-Alder Reaction Route_2->Execution Route_3 Route 3: Multicomponent Reaction Route_3->Execution Purification Purification (e.g., Chromatography) Execution->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Data_Collection Quantitative Data Collection (Yield, Purity) Characterization->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison G Retrosynthesis via Paal-Knorr Reaction Target This compound Dicarbonyl 1,4-Dicarbonyl Precursor Target->Dicarbonyl Paal-Knorr Amine Ammonia or Primary Amine Target->Amine Paal-Knorr Cyclohexanedione Substituted 1,3-Cyclohexanedione Dicarbonyl->Cyclohexanedione Acyl_Source Acylating Agent Dicarbonyl->Acyl_Source G Retrosynthesis via Intramolecular Diels-Alder Target This compound Precursor Acyclic Diene-Dienophile Precursor Target->Precursor Intramolecular Diels-Alder Diene Diene Moiety Precursor->Diene Dienophile Dienophile Moiety Precursor->Dienophile G Forward Synthesis via Multicomponent Reaction Cyclohexanedione 1,3-Cyclohexanedione Target This compound Cyclohexanedione->Target Amino_Acid Amino Acid Derivative Amino_Acid->Target Aldehyde Aldehyde Aldehyde->Target Isocyanide Isocyanide Isocyanide->Target

A Comparative Guide to Isoindolinone Cores in Drug Design: Spotlight on 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds and approved drugs.[1][2][3] Its versatility allows for a wide range of therapeutic applications, from anticancer and anti-inflammatory agents to kinase inhibitors.[2][4] This guide provides a comparative analysis of the 2,5,6,7-tetrahydro-isoindol-4-one core against other prominent isoindolinone scaffolds, such as isoindolin-1-one and isoindoline-1,3-dione, in the context of drug design. We present a synthesis of available quantitative data, detail relevant experimental protocols, and visualize key concepts to aid researchers in this field.

Introduction to Isoindolinone Cores

The isoindolinone family encompasses a variety of bicyclic structures containing a fused benzene and pyrrolidinone ring. The core structures compared in this guide are:

  • This compound: A partially saturated isoindolinone derivative, offering a three-dimensional structure that can be exploited for specific binding interactions.

  • Isoindolin-1-one: A widely explored scaffold found in numerous natural products and synthetic compounds with diverse biological activities.[3]

  • Isoindoline-1,3-dione (Phthalimide): A key structural component in immunomodulatory drugs like thalidomide and its analogs, as well as in other therapeutic agents.[5]

The choice of the isoindolinone core can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties. This guide aims to provide a comparative perspective to inform scaffold selection in drug discovery programs.

Comparative Biological Activity

Direct head-to-head comparisons of different isoindolinone cores against the same biological target in a single study are limited in the published literature. However, by collating data from various studies, we can draw informative comparisons. The following tables summarize the reported biological activities of derivatives based on the three core scaffolds.

Anticancer and Cytotoxic Activity

Isoindolinone derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of kinases or other key cellular proteins.

Core ScaffoldCompound/DerivativeTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
This compound 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-oneJurkat (Leukemia)14.8 µM[6]
Isoindolin-1-one Ferrocene-substituted isoindolinoneA549 (Lung Cancer)1.0 µM
Isoindolin-1-one Ferrocene-substituted isoindolinoneMCF-7 (Breast Cancer)1.5 µM
Isoindoline-1,3-dione 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's Lymphoma)0.26 µg/mL[7]
Isoindoline-1,3-dione 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myelogenous Leukemia)3.81 µg/mL[7]
Isoindoline-1,3-dione Derivative with azide and silyl ether groupsA549 (Lung Cancer)19.41 µM[8]

Table 1: Comparative Anticancer and Cytotoxic Activities of Isoindolinone Derivatives. This table highlights the cytotoxic potential of various isoindolinone scaffolds against different cancer cell lines. It is important to note that direct comparisons are challenging due to variations in cell lines and assay conditions.

Kinase Inhibitory Activity

Kinases are a major class of drug targets, and isoindolinone-based compounds have been successfully developed as kinase inhibitors.

Core ScaffoldCompound/DerivativeTarget KinaseActivity (IC₅₀)Reference
Isoindolin-1-one 7-azaindole-based derivativePI3Kγ0.035 µM[9]
Isoindolin-1-one Substituted indolin-2-oneRSK20.5 µM[10]
Isoindoline-1,3-dione 4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione derivativeCK20.15 µM[11]

Table 2: Comparative Kinase Inhibitory Activities of Isoindolinone Derivatives. This table showcases the potential of isoindolin-1-one and isoindoline-1,3-dione scaffolds in targeting various kinases. Data for this compound derivatives as specific kinase inhibitors is less prevalent in the literature.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoindolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • This compound: The non-aromatic portion of this scaffold provides opportunities for introducing substituents that can improve physicochemical properties and target interactions in a three-dimensional space. The ketone functionality can also be a key interaction point or a site for further chemical modification.[12]

  • Isoindolin-1-one: SAR studies on isoindolin-1-one derivatives have shown that substitutions at various positions can significantly modulate activity. For example, in PI3Kγ inhibitors, modifications on the isoindolinone core have been systematically explored to enhance potency and selectivity.[13]

  • Isoindoline-1,3-dione: The imide group is a crucial feature for the biological activity of many phthalimide derivatives. Modifications to the phthalimide ring and the N-substituent have been extensively studied to optimize the immunomodulatory and anticancer effects of these compounds.[14]

Physicochemical and Pharmacokinetic Properties

The choice of the isoindolinone core also influences the drug-like properties of the resulting compounds.

PropertyThis compoundIsoindolin-1-oneIsoindoline-1,3-dione
Molecular Weight Lower (partially saturated)IntermediateHigher (more oxidized)
Lipophilicity (LogP) Generally lower due to saturationVariable, depends on substituentsVariable, depends on substituents
Polar Surface Area (PSA) Generally lowerIntermediateHigher due to two carbonyls
Metabolic Stability Can be influenced by the saturated ringMetabolism often occurs on the aromatic ringCan be subject to hydrolysis of the imide

Table 3: General Physicochemical Property Trends of Isoindolinone Cores. This table provides a qualitative comparison of the expected physicochemical properties. Actual values will vary significantly based on the specific substitutions on each core.

Pharmacokinetic profiles, including metabolic stability, are critical for the successful development of drug candidates. Studies on isoindolinone derivatives have shown that metabolism can be a key challenge, with oxidation of the aromatic ring being a common metabolic pathway.[1] Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions.[1] In vitro metabolic stability studies using liver microsomes are essential to assess and optimize these properties early in the drug discovery process.[15][16][17]

Experimental Protocols

To facilitate the evaluation and comparison of novel isoindolinone derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and the potency of an inhibitor is determined by its ability to reduce ADP production.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compounds (isoindolinone derivatives)

  • Assay plates (e.g., 384-well white plates)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a suitable kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[18]

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[18]

  • ADP to ATP Conversion and Signal Detection:

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.[18]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ADP_Glo_Assay_Workflow Start Kinase Reaction (Kinase, Substrate, Compound, ATP) Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Start->Stop Incubate Detect Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Stop->Detect Incubate Measure Measure Luminescence Detect->Measure Analyze Calculate IC50 Measure->Analyze MTT_Assay_Workflow Start Seed Cells Treat Treat with Compounds Start->Treat Incubate MTT Add MTT Reagent Treat->MTT Incubate Solubilize Solubilize Formazan MTT->Solubilize Incubate Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze CETSA_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result a Treat Cells with Compound b Heat Cells (Temperature Gradient) a->b c Lyse Cells b->c d Separate Soluble Proteins c->d e Quantify Target Protein d->e f Generate Melting Curve & Determine Thermal Shift e->f

References

A Comparative Guide to Validating the Purity of Synthesized 2,5,6,7-Tetrahydro-isoindol-4-one via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step to ensure experimental reproducibility and the safety and efficacy of potential therapeutics. 2,5,6,7-Tetrahydro-isoindol-4-one is a heterocyclic ketone motif of interest in medicinal chemistry.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds.

This guide provides a comparative framework for validating the purity of synthesized this compound. It includes a detailed experimental protocol for a robust Reversed-Phase HPLC (RP-HPLC) method, a comparison with a commercially available standard and a structurally related alternative, and a discussion of potential impurities.

Comparison of this compound with Alternatives

The primary validation of a newly synthesized compound involves comparing it against a certified reference standard. In the absence of a dedicated standard, or for method development, comparison with structurally similar compounds is valuable. A key alternative for comparison is its structural isomer, 1,5,6,7-Tetrahydro-4H-indol-4-one. While both share the same molecular formula (C8H9NO) and molecular weight (135.16 g/mol ), their distinct structures necessitate a well-resolved chromatographic method to ensure correct identification and purity assessment.

Commercial suppliers often provide these compounds with a stated purity, typically around 95-98%, which serves as a benchmark for laboratory synthesis.[]

HPLC Purity Analysis: Data Summary

The following table summarizes hypothetical, yet typical, results from an HPLC analysis comparing a newly synthesized batch of this compound with a commercial standard and the alternative compound, 1,5,6,7-Tetrahydro-4H-indol-4-one.

Compound AnalyzedRetention Time (min)Peak Area (%)Calculated Purity (%)Potential Impurities Detected (Retention Time)
Synthesized this compound (Batch 1)8.5298.798.7%Impurity A (4.2 min), Impurity B (7.1 min)
Commercial this compound Standard8.5199.899.8% (as stated)None detected above 0.05%
Commercial 1,5,6,7-Tetrahydro-4H-indol-4-one Alternative9.1599.599.5% (as stated)Minor impurity (8.8 min)

Note: This data is for illustrative purposes. Actual retention times and purity will vary based on the specific HPLC method, column, and synthesis batch.

Potential Impurities

During the synthesis of this compound, several types of impurities can arise:

  • Unreacted Starting Materials: Residuals from the initial chemical synthesis.

  • Side-Reaction Products: Molecules formed from alternative reaction pathways.

  • Degradation Products: Resulting from compound instability under certain conditions (e.g., light, temperature, pH).

  • Isomeric Impurities: Such as 1,5,6,7-Tetrahydro-4H-indol-4-one, if the synthesis pathway allows for its formation.

A robust HPLC method must be able to separate the main compound peak from all potential and known impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol describes a general-purpose RP-HPLC method suitable for determining the purity of this compound. RP-HPLC is a widely used technique in the pharmaceutical industry due to its versatility in separating molecules based on hydrophobicity.[3][4]

1. Instrumentation

  • A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Solvent (Diluent): A mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample to be tested at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Visualizing the Workflow

Effective purity validation follows a structured workflow. The diagrams below illustrate the general process for HPLC validation and the logic for selecting an appropriate method.

HPLC_Validation_Workflow start Start: Synthesized Compound prep_sample Sample Preparation (Dissolution & Filtration) start->prep_sample prep_std Standard Preparation (Reference Compound) start->prep_std inject Inject Samples & Standard prep_sample->inject prep_std->inject hplc_setup HPLC System Setup (Method Parameters) hplc_setup->inject data_acq Data Acquisition (Chromatogram) inject->data_acq analysis Data Analysis (Peak Integration, Purity %) data_acq->analysis report Generate Report analysis->report end End: Purity Validated report->end

Caption: General workflow for HPLC purity validation.

HPLC_Method_Selection compound Compound of Interest (this compound) is_polar Assess Polarity & Functional Groups compound->is_polar rp_hplc Reversed-Phase (RP-HPLC) (C18, C8 Column) is_polar->rp_hplc Moderately Polar / Non-Polar np_hplc Normal-Phase (NP-HPLC) (Silica, Diol Column) is_polar->np_hplc Very Polar or Isomer Separation optimize Optimize Method (Mobile Phase, Gradient) rp_hplc->optimize np_hplc->optimize validate Validate Method (Specificity, Linearity, Accuracy) optimize->validate

Caption: Logical flow for HPLC method selection.

References

Comparative Analysis of the Biological Activity of 2,5,6,7-Tetrahydro-isoindol-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5,6,7-tetrahydro-isoindol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Analogs of this heterocyclic system have garnered significant interest due to their potential as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the biological activity of several this compound analogs, with a focus on their cytotoxic effects against cancer cell lines. The data presented is compiled from preclinical studies and aims to facilitate further research and development in this area.

Data Summary: Cytotoxic Activity of Tetrahydro-isoindol-4-one Analogs

The following table summarizes the in vitro cytotoxic activity of a series of 6,6-dimethyl-2-phenyl-1-aryl-1,5,6,7-tetrahydro-4H-indol-4-one derivatives against the Jurkat (human T lymphocyte carcinoma), HEK293 (human embryonic kidney), and MCF-7 (human breast adenocarcinoma) cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR (Substitution on 1-aryl group)Jurkat IC50 (µM)[1]HEK293 IC50 (µM)[1]MCF-7 IC50 (µM)
1a H23.4>100Not Reported
1b 2-CH314.893.6Not Reported
1c 4-CH320.1>100Not Reported
1d 4-OCH335.7>100Not Reported
1e 4-F28.9>100Not Reported
1f 4-Cl25.6>100Not Reported
1g 4-Br22.3>100Not Reported

Note: A lower IC50 value indicates a higher potency of the compound.

Structure-Activity Relationship (SAR) Insights

From the data presented, several structure-activity relationships can be inferred for this series of analogs:

  • Effect of Substitution on the 1-Aryl Ring: The presence and position of substituents on the 1-aryl ring significantly influence the cytotoxic activity.

  • Enhanced Potency with 2-Methyl Substitution: The analog with a methyl group at the ortho-position (2-CH3) of the 1-aryl ring (Compound 1b ) exhibited the highest potency against the Jurkat cell line (IC50 = 14.8 µM).[1]

  • Reduced Activity with other Substituents: Analogs with substituents at the para-position (4-CH3, 4-OCH3, 4-F, 4-Cl, 4-Br) generally showed lower activity compared to the ortho-methyl substituted analog.

  • Selectivity: Notably, the most active compound (1b ) also displayed some level of selectivity, being more potent against the cancerous Jurkat cell line compared to the non-cancerous HEK293 cell line.[1]

Proposed Mechanism of Action: CDK9 Inhibition

In silico studies have suggested that the cytotoxic action of the most active compound, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (1b ), may be mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcription and is considered a promising target for cancer therapy.

Proposed mechanism of action of the tetrahydro-isoindol-4-one analog.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the this compound analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (Jurkat, HEK293, MCF-7) were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with analogs B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow of the in vitro cytotoxicity (MTT) assay.

This guide provides a snapshot of the current understanding of the biological activity of this compound analogs. The presented data and proposed mechanism of action offer a foundation for the rational design of more potent and selective analogs for further investigation as potential anticancer agents. Researchers are encouraged to expand upon these findings by exploring further structural modifications and conducting in-depth mechanistic studies.

References

A Comparative Guide to Determining the Absolute Configuration of 2,5,6,7-Tetrahydro-isoindol-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of three powerful techniques for elucidating the absolute stereochemistry of 2,5,6,7-Tetrahydro-isoindol-4-one derivatives: Single-Crystal X-ray Diffraction (SCD), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Methodology Comparison

Each technique offers distinct advantages and requires specific experimental conditions. The choice of method often depends on the physical properties of the sample, the availability of instrumentation, and the desired level of structural detail.

Technique Principle Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Diffraction (SCD) Analysis of the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Provides unambiguous determination of both relative and absolute configuration; yields a detailed 3D molecular structure.Crystal growth can be challenging and time-consuming; not suitable for amorphous solids, oils, or liquids.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Solution of the chiral molecule (typically 1-10 mg).Applicable to a wide range of molecules in solution, including oils and non-crystalline solids; provides conformational information.[1]Requires comparison with quantum chemical calculations (DFT) for absolute configuration assignment; can be complex for highly flexible molecules.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Dilute solution of the chiral molecule with a UV-Vis chromophore.High sensitivity, requiring small amounts of sample; well-established empirical rules for some chromophores.Limited to molecules with suitable chromophores; interpretation can be complex due to overlapping electronic transitions and conformational flexibility.

Experimental Protocols and Data Presentation

Below are detailed methodologies for each technique, accompanied by representative data tables that would be generated during the analysis of a chiral this compound derivative.

Single-Crystal X-ray Diffraction (SCD)

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the enantiomerically pure this compound derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å).

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration.

Representative Data Table (Hypothetical):

Parameter Value
Empirical FormulaC_x_H_y_N_z_O_w_
Formula WeightXXX.XX
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP2_1_2_1_2_1_
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
VolumeVVV.V ų
Z4
Density (calculated)D.DDD g/cm³
Flack Parameter0.02(3)
Vibrational Circular Dichroism (VCD) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹) using a VCD spectrometer. Use an appropriate cell with BaF₂ windows and a pathlength of ~100 µm.

  • Quantum Chemical Calculations: Perform conformational analysis to identify all low-energy conformers of the molecule. For each conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: Compare the Boltzmann-averaged theoretical VCD spectrum with the experimental spectrum. A good correlation between the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.

Representative Data Table (Based on a related isoindolinone):

Experimental ν (cm⁻¹) Experimental VCD Sign Calculated ν (cm⁻¹) Calculated VCD Sign Vibrational Assignment
1725+1730+C=O stretch (lactone)
1680-1685-C=O stretch (amide)
1450+1455+CH₂ scissoring
1370-1375-CH₃ symmetric bend
Electronic Circular Dichroism (ECD) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure this compound derivative in a transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm) using a CD spectropolarimeter.

  • Quantum Chemical Calculations: Perform a conformational search for the molecule. For the most stable conformers, calculate the theoretical ECD spectrum using Time-Dependent Density Functional Theory (TD-DFT).

  • Spectral Comparison: Compare the Boltzmann-averaged theoretical ECD spectrum with the experimental spectrum. The agreement in the sign and position of the Cotton effects determines the absolute configuration.

Representative Data Table (Hypothetical):

Experimental λ_max_ (nm) Experimental Δε (M⁻¹cm⁻¹) Calculated λ_max_ (nm) Calculated Rotatory Strength (R) Electronic Transition
295+5.2290+8.5n → π
240-12.8235-15.2π → π

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of each experimental technique for determining the absolute configuration of this compound derivatives.

SCD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Start with Enantiopure Sample crystal_growth Single Crystal Growth start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure Unambiguous 3D Structure & Absolute Configuration abs_config->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

VCD_Workflow cluster_exp Experimental cluster_comp Computational sample_prep Prepare Solution of Enantiopure Sample vcd_measurement Measure VCD & IR Spectra sample_prep->vcd_measurement comparison Compare Experimental & Calculated Spectra vcd_measurement->comparison conf_analysis Conformational Analysis dft_calc DFT Calculation of VCD & IR Spectra for each Conformer conf_analysis->dft_calc boltzmann_avg Boltzmann Averaging of Spectra dft_calc->boltzmann_avg boltzmann_avg->comparison result Assign Absolute Configuration comparison->result

Caption: Workflow for Vibrational Circular Dichroism.

ECD_Workflow cluster_exp_ecd Experimental cluster_comp_ecd Computational sample_prep_ecd Prepare Dilute Solution of Enantiopure Sample ecd_measurement Measure ECD & UV-Vis Spectra sample_prep_ecd->ecd_measurement comparison_ecd Compare Experimental & Calculated Spectra ecd_measurement->comparison_ecd conf_analysis_ecd Conformational Search tddft_calc TD-DFT Calculation of ECD Spectrum for Stable Conformers conf_analysis_ecd->tddft_calc boltzmann_avg_ecd Boltzmann Averaging of Spectra tddft_calc->boltzmann_avg_ecd boltzmann_avg_ecd->comparison_ecd result_ecd Assign Absolute Configuration comparison_ecd->result_ecd

Caption: Workflow for Electronic Circular Dichroism.

References

Comparative Cross-Reactivity Profiling of 2,5,6,7-Tetrahydro-isoindol-4-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The 2,5,6,7-tetrahydro-isoindol-4-one scaffold is a key pharmacophore in the development of novel kinase inhibitors and other therapeutic agents. Understanding the cross-reactivity profile of compounds based on this core structure is paramount for elucidating their mechanism of action, predicting potential off-target effects, and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of this compound based compounds against a panel of protein kinases and other relevant cellular targets, supported by experimental data and detailed protocols.

Executive Summary

Compounds derived from the this compound core have demonstrated potent inhibitory activity against several key kinases, including Casein Kinase 2 (CK2), Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ). Notably, certain derivatives exhibit high selectivity, with minimal inhibition of other kinases such as DYRK1a, MSK1, GSK3, CDK5, and EGF-R. This guide presents a compilation of available cross-reactivity data to aid in the selection and development of selective and potent inhibitors for research and therapeutic applications.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the quantitative cross-reactivity data for representative compounds based on the tetrahydro-isoindolone scaffold. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of the target's activity), providing a clear comparison of potency and selectivity.

Table 1: Cross-Reactivity Profile of 4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-dione Derivatives

Compound/Target KinaseIC50 (µM)Reference
2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
CK20.15[1]
DYRK1aMinimally Inhibitory[1]
MSK1Minimally Inhibitory[1]
GSK3Minimally Inhibitory[1]
CDK5Minimally Inhibitory[1]
2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
CK20.3[1]
DYRK1aMinimally Inhibitory[1]
MSK1Minimally Inhibitory[1]
GSK3Minimally Inhibitory[1]
CDK5Minimally Inhibitory[1]

Table 2: Cross-Reactivity Profile of 3-Substituted Indolin-2-ones with a Tetrahydroindole Moiety

Compound/Target KinaseIC50 (nM)Reference
Compound 9d
VEGF-R2 (Flk-1/KDR)4[2]
EGF-RInactive[2]
Compound 9h
FGF-R180[2]
EGF-RInactive[2]
Compound 9b
PDGF-Rβ4[2]
EGF-RInactive[2]

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by the inhibition of kinases targeted by this compound based compounds and a typical experimental workflow for assessing kinase inhibitor cross-reactivity.

G cluster_0 VEGF/FGF/PDGF Signaling cluster_1 Inhibition by Tetrahydro-isoindol-4-one Compounds VEGF VEGF VEGFR VEGF-R2 VEGF->VEGFR FGF FGF FGFR FGF-R1 FGF->FGFR PDGF PDGF PDGFR PDGF-Rβ PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg RAS RAS FGFR->RAS PDGFR->RAS PDGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration Ca->Migration ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 2,5,6,7-Tetrahydro- isoindol-4-one Derivatives Inhibitor->VEGFR Inhibitor->FGFR Inhibitor->PDGFR

Caption: Simplified signaling pathways of VEGF, FGF, and PDGF receptors and their inhibition.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Compound Test Compound (this compound derivative) PrimaryScreen Primary Screen (Single high concentration) Compound->PrimaryScreen KinasePanel Broad Kinase Panel (e.g., >300 kinases) PrimaryScreen->KinasePanel Screen against DoseResponse Dose-Response Assay (IC50 determination for hits) KinasePanel->DoseResponse Identify hits for DataAnalysis Data Analysis & Selectivity Scoring DoseResponse->DataAnalysis CellularAssay Cell-Based Assays (Target engagement & functional effects) DoseResponse->CellularAssay Validate hits in FinalProfile Comprehensive Cross-Reactivity Profile DataAnalysis->FinalProfile CellularAssay->FinalProfile

Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key experiments in kinase inhibitor profiling.

In Vitro Radiometric Kinase Assay

This assay is considered the gold standard for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

  • Materials:

    • Purified recombinant kinases (panel of interest).

    • Specific peptide or protein substrates for each kinase.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96- or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

    • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the serially diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of a test compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.

  • Materials:

    • Cells engineered to express the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.

    • Opti-MEM® I Reduced Serum Medium.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • NanoBRET™ Tracer.

    • NanoBRET™ Nano-Glo® Substrate.

    • White, opaque 96- or 384-well plates.

    • Luminometer capable of measuring BRET signals.

  • Procedure:

    • Harvest and resuspend the engineered cells in Opti-MEM® at the desired density.

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • In a white-walled microplate, add the cell suspension to each well.

    • Add the serially diluted test compound to the wells. Include controls for no tracer and no compound.

    • Add the NanoBRET™ Tracer to all wells except the "no tracer" control.

    • Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and binding.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.

    • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors. The provided data indicates that derivatives of this core can be tailored to achieve high potency and selectivity for specific kinase targets. However, comprehensive cross-reactivity profiling against large kinase panels is essential to fully characterize the selectivity of any new compound and to minimize the risk of off-target effects. The experimental protocols outlined in this guide provide a robust framework for conducting such assessments, enabling the identification and development of superior therapeutic candidates.

References

Safety Operating Guide

Safe Disposal of 2,5,6,7-Tetrahydro-isoindol-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5,6,7-Tetrahydro-isoindol-4-one is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, may lead to an allergic skin reaction, and results in serious eye irritation.[1] Inhalation of vapors may cause respiratory irritation, anesthesia, headaches, drowsiness, and other central nervous system effects.[2]

Personal Protective Equipment (PPE):

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Immediately change contaminated clothing.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4]
Hand Protection Wear protective gloves. Wash hands thoroughly after handling.[1][4]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][5] Adherence to local, regional, and national hazardous waste regulations is essential for complete and accurate classification and disposal.[5]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and its contaminated materials.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Container Selection and Labeling:

  • Use a compatible, leak-proof container with a secure lid. The original container is often a suitable choice if it is in good condition.[6]

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound". Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).

3. Waste Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[2][3]

  • Keep the container tightly closed when not in use.[2][3]

  • Laboratories should not accumulate more than 55 gallons of hazardous waste.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the necessary information about the waste, including its composition and quantity.

5. Spill and Contamination Cleanup:

  • In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[3][5]

  • Absorb the spill with an inert absorbent material such as sand, silica gel, or universal binder.[3]

  • Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, closed container for disposal as hazardous waste.[3]

  • Do not allow the chemical to enter the environment.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Start Start: Unused or Waste This compound Is_Contaminated Is the material contaminated or a residue? Start->Is_Contaminated Pure_Chemical Pure, Unused Chemical Is_Contaminated->Pure_Chemical No Contaminated_Material Contaminated Material (e.g., spill cleanup, used labware) Is_Contaminated->Contaminated_Material Yes Package_Waste Package in a designated, labeled, and sealed hazardous waste container. Pure_Chemical->Package_Waste Contaminated_Material->Package_Waste Store_Waste Store in a designated, ventilated, and secure area away from incompatible materials. Package_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) or a licensed waste disposal vendor. Store_Waste->Contact_EHS Transport_Disposal Arrange for pickup and transport to an approved hazardous waste disposal facility. Contact_EHS->Transport_Disposal End End: Proper Disposal Transport_Disposal->End

Caption: Disposal Workflow for this compound.

This procedural guidance, when followed diligently, will help ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.

References

Essential Safety and Operational Guidance for Handling 2,5,6,7-Tetrahydro-isoindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5,6,7-Tetrahydro-isoindol-4-one (CAS No. 113880-79-8) was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling potentially hazardous research chemicals and should not be considered a substitute for a manufacturer-provided SDS. Researchers must obtain and review the specific SDS for this compound before any handling, storage, or disposal.

Immediate Safety and Handling Precautions

Due to the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] A risk assessment should be completed before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on general laboratory best practices for unknown or research chemicals.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling organic chemicals. Always inspect gloves for integrity before use and change them frequently.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and buttoned completely.
Respiratory Protection RespiratorRequired when vapors or aerosols may be generated. A NIOSH-approved respirator with an appropriate cartridge should be used in accordance with a documented respiratory protection program.[1][2]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, should be performed in a chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, and open flames.[2]

  • Segregate from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Container Management: Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.

Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the procedural workflows for handling and disposing of this compound.

cluster_prep Preparation and Handling cluster_disposal Waste Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Prepare Work Area Prepare Work Area Verify Fume Hood Operation->Prepare Work Area Weigh/Measure Chemical Weigh/Measure Chemical Prepare Work Area->Weigh/Measure Chemical Conduct Experiment Conduct Experiment Weigh/Measure Chemical->Conduct Experiment Clean Work Area Clean Work Area Conduct Experiment->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Satellite Area Store in Satellite Area Label Waste Container->Store in Satellite Area Request EHS Pickup Request EHS Pickup Store in Satellite Area->Request EHS Pickup

Figure 1. Standard operational workflow for handling this compound.

cluster_spill Spill Response Protocol Evacuate Area Evacuate Area Alert Personnel Alert Personnel Evacuate Area->Alert Personnel Don Appropriate PPE Don Appropriate PPE Alert Personnel->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Bag Waste Collect and Bag Waste Absorb with Inert Material->Collect and Bag Waste Decontaminate Area Decontaminate Area Collect and Bag Waste->Decontaminate Area Dispose as Hazardous Waste Dispose as Hazardous Waste Decontaminate Area->Dispose as Hazardous Waste

Figure 2. Logical relationship for a chemical spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.